2-Nitro-1-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-nitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCHGOWMZTLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209508 | |
| Record name | 2-Nitro-1-naphthol | |
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Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-24-9 | |
| Record name | 2-Nitro-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitro-1-naphthol | |
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| Record name | 607-24-9 | |
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| Record name | 2-Nitro-1-naphthol | |
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| Record name | 2-nitro-1-naphthol | |
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| Record name | 2-Nitro-1-naphthol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and relevant biochemical applications of 2-Nitro-1-naphthol. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, data analysis, and visualization of key processes.
Introduction
This compound is a nitro-aromatic compound of significant interest in various chemical and biochemical applications. It serves as a crucial intermediate in the synthesis of azo dyes and pharmaceuticals. Notably, its phosphorylated precursor, di-(2-nitro-1-naphthyl) hydrogen phosphate, is a substrate for alkaline phosphatase, a key enzyme in many biological processes and a widely used reporter in immunoassays. The enzymatic cleavage of the phosphate group yields this compound, which can be detected electrochemically, providing a sensitive method for quantifying alkaline phosphatase activity. This guide details the synthetic route to this compound and its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 1-naphthol. The first step involves the nitrosation of 1-naphthol to form the intermediate, 2-nitroso-1-naphthol. This is followed by the oxidation of the nitroso group to a nitro group to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Nitroso-1-naphthol
This procedure is adapted from established methods for the nitrosation of naphthols.
-
Materials:
-
1-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a large beaker, dissolve 14.4 g (0.1 mol) of 1-naphthol in 200 mL of 5% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of distilled water.
-
Slowly add the sodium nitrite solution to the cooled 1-naphthol solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Slowly add 15 mL of glacial acetic acid dropwise to the reaction mixture. A yellow-green precipitate of 2-nitroso-1-naphthol will form.
-
Continue stirring for an additional hour in the ice bath.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Step 2: Oxidation of 2-Nitroso-1-naphthol to this compound
This procedure utilizes nitric acid to oxidize the nitroso intermediate.
-
Materials:
-
2-Nitroso-1-naphthol (from Step 1)
-
70% Nitric Acid (HNO₃)
-
Dilute Sodium Hydroxide Solution (e.g., 1 M NaOH)
-
Glacial Acetic Acid
-
Distilled Water
-
-
Procedure:
-
Suspend 17.3 g (0.1 mol) of 2-nitroso-1-naphthol in 200 mL of water in a beaker.
-
With vigorous stirring, slowly add 20 mL of 70% nitric acid. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Continue stirring for 1 hour at room temperature.
-
Filter the resulting solid and wash with water.
-
Dissolve the crude product in a minimal amount of dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with glacial acetic acid until precipitation of this compound is complete.
-
Filter the yellow precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
-
Synthesis Workflow
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1-naphthol is an aromatic organic compound that holds significance as a versatile intermediate in chemical synthesis and as a substrate in biochemical assays. Its utility in various applications, including as a precursor for dyes and a component in electrochemical immunoassays, stems from its distinct physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers. These properties are crucial for understanding the compound's behavior in different chemical and biological systems, guiding its application in research and development.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |
| Molecular Weight | 189.17 g/mol | [1][2][3] |
| Appearance | Yellow powder/crystals | [2] |
| Melting Point | 123-125 °C | [1][2] |
| Boiling Point | ~336.7 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.413 g/cm³ (Predicted) | [4] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Sparingly soluble | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.4536 (Predicted) | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and alkaline solutions. |
Acidity and Spectral Properties
| Property | Value | Source(s) |
| pKa | 6.13 ± 0.50 (Predicted) | [6] |
| UV-Vis Absorption Maxima (in Ethanol) | 261 nm (strong), ~303 nm (weak), ~416 nm (weak) | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide established protocols that can be adapted for the characterization of this compound.
Synthesis of this compound (Adapted from Nitration of Naphthols)
While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure for the nitration of naphthols can be adapted. This synthesis should be performed with appropriate safety precautions in a fume hood.
Materials:
-
1-Naphthol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Ice
-
Ethanol
-
Distilled Water
-
Beakers, Erlenmeyer flasks, dropping funnel, magnetic stirrer, and filtration apparatus.
Procedure:
-
Dissolve a known amount of 1-naphthol in glacial acetic acid in an Erlenmeyer flask, and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred 1-naphthol solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure complete nitration.
-
Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified this compound.
-
Dry the purified crystals in a desiccator.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2 °C).
Spectrophotometric Determination of pKa
The acid dissociation constant (pKa) can be determined by measuring the change in absorbance at a specific wavelength as a function of pH.
Materials:
-
Purified this compound
-
A series of buffer solutions with a range of known pH values (e.g., from pH 4 to 8)
-
Hydrochloric acid (HCl) solution (for highly acidic conditions)
-
Sodium hydroxide (NaOH) solution (for highly basic conditions)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a water-ethanol mixture).
-
For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a larger volume of the buffer solution. This ensures the total concentration of the naphthol derivative is the same in all samples.
-
Prepare two reference solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated species (A⁻).
-
Measure the absorbance spectra of the acidic and basic reference solutions to identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms. Select an analytical wavelength where the difference in absorbance between the two forms is significant.
-
Measure the absorbance of each buffered sample at the selected analytical wavelength.
-
Measure the precise pH of each buffered sample using a calibrated pH meter.
-
Plot the absorbance values against the corresponding pH values. The resulting titration curve should be sigmoidal.
-
The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal. This corresponds to the inflection point of the sigmoidal curve. Mathematically, it can be determined by fitting the data to the Henderson-Hasselbalch equation.
Visualizations
Experimental Workflow: Melting Point Determination
Caption: Workflow for the determination of the melting point of this compound.
Experimental Workflow: Spectrophotometric pKa Determination
Caption: Workflow for the spectrophotometric determination of the pKa of this compound.
Principle of Use in an Amperometric Immunoassay
This compound has been employed as a substrate for alkaline phosphatase in amperometric immunoassays. The general principle is illustrated below.
Caption: Principle of an amperometric immunoassay using this compound as a product.
References
Spectroscopic Data Analysis of 2-Nitro-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-1-naphthol (C₁₀H₇NO₃), a key intermediate in the synthesis of various dyes and a compound of interest in analytical and medicinal chemistry. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for its analysis, designed to aid researchers in its characterization and application.
Physicochemical Properties
This compound is a derivative of 1-naphthol with a nitro group at the 2-position. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |
| Molecular Weight | 189.17 g/mol | [1][2][3] |
| CAS Number | 607-24-9 | [1][2][3] |
| Melting Point | 123-125 °C | |
| Appearance | Yellow crystals | [4] |
| LogP | 2.9 | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, nitro, and aromatic functionalities.
| Technique | Wavenumber (cm⁻¹) | Assignment | Source |
| ATR-IR | Broad band ~3400 | O-H stretching | [1] |
| ATR-IR | ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching | [1] |
| ATR-IR | ~1600-1450 | Aromatic C=C stretching | [1] |
| KBr Wafer | Not specified | Not specified | [1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.
| Technique | m/z | Assignment | Source |
| Electron Ionization | 189 | [M]⁺ (Molecular Ion) | [2] |
| Electron Ionization | Not specified | Fragmentation pattern available in source | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to the presence of the naphthalene ring and the nitro group. While specific λmax values for this compound were not explicitly found, studies on similar compounds like 2-nitrophenol and 2-nitroso-1-naphthol indicate that the absorption maxima are sensitive to the solvent and pH. For instance, the UV-Vis spectrum of 2-nitroso-1-naphthol in ethanol exhibits three absorption maxima.[5]
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Source |
| Not specified | Not specified | Not specified |
Note: Specific UV-Vis data for this compound requires experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Although specific experimental ¹H and ¹³C NMR data for this compound were not found in the initial search, the expected spectrum can be predicted based on the structure and by comparison with the parent compound, 2-naphthol.
Expected ¹H NMR Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The presence of the nitro group will influence the chemical shifts of the adjacent protons.
-
Hydroxyl Proton: A singlet for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Expected ¹³C NMR Features:
-
Ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of this compound.
Sample Preparation
-
For IR Spectroscopy (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
For IR Spectroscopy (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
For Mass Spectrometry (EI): The sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized before ionization.
-
For UV-Vis Spectroscopy: A solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
For NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation and Data Acquisition
-
FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source is used. The mass spectrum is recorded over a suitable m/z range.
-
UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.
-
NMR Spectrometer: A high-field NMR spectrometer is used to record the ¹H and ¹³C NMR spectra.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its expected spectroscopic features.
Caption: Correlation of this compound's structure with its key spectroscopic features.
References
Measuring the Photochemical Quantum Yield of 2-Nitro-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the photochemical quantum yield of 2-Nitro-1-naphthol. Given the limited direct literature on the quantum yield of this specific compound, this guide synthesizes established protocols for analogous nitroaromatic and naphthol derivatives to propose a robust experimental framework. The focus is on providing detailed experimental protocols and clear data presentation formats to enable researchers to design and execute their own quantum yield measurements.
Introduction to the Photochemistry of this compound
Aromatic nitro compounds are a well-studied class of photoreactive molecules. Upon absorption of ultraviolet light, these compounds can undergo a variety of transformations. For ortho-nitro-substituted aromatic alcohols and phenols, a common photochemical reaction is an intramolecular hydrogen abstraction by the excited nitro group from the adjacent hydroxyl group, leading to the formation of a transient aci-nitro intermediate. This intermediate can then rearrange to form a nitroso compound.
In the case of this compound, the expected primary photochemical reaction is its conversion to 2-Nitroso-1-naphthol. The quantum yield (Φ) of this reaction is a critical parameter that quantifies the efficiency of this photochemical process. It is defined as the ratio of the number of molecules of 2-Nitroso-1-naphthol formed to the number of photons absorbed by the reactant, this compound.[1] The quantum yields for photochemical reactions of related nitronaphthalene compounds have been reported to be in the range of 10-2, providing an expected order of magnitude for this compound.[2]
Proposed Photochemical Reaction Pathway
The proposed pathway for the phototransformation of this compound to 2-Nitroso-1-naphthol is depicted below. This mechanism is analogous to that of other ortho-nitrobenzyl compounds.[3][4]
Caption: Proposed photochemical reaction pathway for this compound.
Experimental Determination of Photochemical Quantum Yield
The determination of the photochemical quantum yield requires two key measurements: the rate of formation of the product (or disappearance of the reactant) and the photon flux of the light source. A common and robust method for this is chemical actinometry.
Experimental Workflow
The overall workflow for the quantum yield determination is outlined below.
Caption: Experimental workflow for quantum yield determination.
Detailed Experimental Protocols
Protocol 1: Determination of Photon Flux using Potassium Ferrioxalate Actinometry
This protocol is adapted from established methods and is suitable for UV-A and visible light sources.[1][5]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
1,10-Phenanthroline solution (e.g., 0.1% in water)
-
Sodium acetate buffer (e.g., 0.3 M, pH ~4.5)
-
Ferrous ammonium sulfate hexahydrate (for calibration)
-
UV-Vis Spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., 365 nm LED)
-
Quartz cuvettes
Procedure:
-
Prepare the Actinometer Solution: In a dark room or under red light, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive.
-
Irradiation:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution in the photoreactor for a known period (e.g., 60 seconds). The irradiation time should be chosen to ensure a small but measurable conversion (typically <10%).
-
Keep a non-irradiated sample of the actinometer solution as a blank.
-
-
Analysis:
-
After irradiation, take a known aliquot (e.g., 2.0 mL) of the irradiated solution and the blank solution and transfer them to separate volumetric flasks (e.g., 10 mL).
-
To each flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer.
-
Dilute to the mark with deionized water and allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the solutions at 510 nm using the UV-Vis spectrophotometer. The blank solution is used to zero the instrument.
-
-
Calibration (Optional but Recommended): Prepare a series of standard solutions of Fe²⁺ using ferrous ammonium sulfate and follow the analysis steps to create a calibration curve of absorbance at 510 nm versus Fe²⁺ concentration.
-
Calculation of Photon Flux:
-
Calculate the moles of Fe²⁺ formed using the measured absorbance and the molar absorptivity of the Fe²⁺-phenanthroline complex (ε₅₁₀ ≈ 11,100 M⁻¹cm⁻¹) or the calibration curve.
-
The photon flux (I₀) in moles of photons per second (or Einsteins per second) can be calculated using the following equation: I₀ = (moles of Fe²⁺ formed) / (ΦFe²⁺ * t * f) where:
-
ΦFe²⁺ is the known quantum yield of ferrioxalate at the irradiation wavelength (e.g., 1.21 at 366 nm).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution, which can be calculated from its absorbance at the irradiation wavelength (f = 1 - 10-A). For highly absorbing solutions (A > 2), f can be assumed to be 1.
-
-
Protocol 2: Photolysis of this compound and Quantum Yield Calculation
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
The same photoreactor and cuvettes used for actinometry
Procedure:
-
Prepare the Reactant Solution: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength (ideally between 0.1 and 1.0 to ensure sufficient light absorption while minimizing inner filter effects).
-
Irradiation:
-
Fill a quartz cuvette with the this compound solution.
-
Irradiate the solution under the exact same conditions (light source, geometry, temperature) as the actinometry experiment.
-
Take aliquots of the solution at different time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
-
Analysis:
-
Analyze the aliquots to determine the change in concentration of this compound or the formation of 2-Nitroso-1-naphthol.
-
Using HPLC: Develop a method to separate and quantify the reactant and product. Create a calibration curve for this compound to determine its concentration at each time point.
-
Using UV-Vis Spectroscopy: If there are distinct spectral differences between the reactant and product, the change in concentration can be monitored by measuring the absorbance at a wavelength where one species absorbs strongly and the other weakly.
-
-
Calculation of Quantum Yield:
-
Plot the concentration of this compound versus irradiation time. The initial slope of this plot will give the initial rate of reaction in M/s.
-
The quantum yield (Φ) is calculated as: Φ = (Initial rate of disappearance of reactant in mol/s) / (Photon flux absorbed by the solution in Einstein/s)
-
The photon flux absorbed by the solution is given by I₀ * f, where I₀ is the photon flux determined from actinometry and f is the fraction of light absorbed by the this compound solution at the irradiation wavelength.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 607-24-9 | [6] |
| Molecular Formula | C₁₀H₇NO₃ | [6] |
| Molecular Weight | 189.17 g/mol | [6] |
| Melting Point | 123-125 °C | [6][7] |
| Appearance | Yellow to brown crystalline powder | |
| Molar Absorptivity (λmax) | To be determined experimentally |
Table 2: Illustrative Data for Quantum Yield Calculation
| Irradiation Time (s) | Absorbance of Actinometer (510 nm) | Moles of Fe²⁺ formed | Concentration of this compound (M) |
| 0 | 0.000 | 0 | 1.00 x 10⁻⁴ |
| 60 | 0.850 | 7.66 x 10⁻⁸ | N/A |
| 300 | N/A | N/A | 0.95 x 10⁻⁴ |
| 600 | N/A | N/A | 0.90 x 10⁻⁴ |
| 900 | N/A | N/A | 0.85 x 10⁻⁴ |
| 1200 | N/A | N/A | 0.80 x 10⁻⁴ |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Table 3: Summary of Photochemical Parameters (Example)
| Parameter | Value | Conditions |
| Irradiation Wavelength | 365 nm | Monochromatic LED |
| Solvent | Acetonitrile | Spectroscopic Grade |
| Photon Flux (I₀) | 1.5 x 10⁻⁸ Einstein/s | Determined by actinometry |
| Initial Rate of Reaction | -1.2 x 10⁻⁷ M/s | From concentration vs. time plot |
| Fraction of Light Absorbed (f) | 0.85 | At 365 nm |
| Quantum Yield (Φ) | 0.01 | Calculated |
Note: The values in this table are hypothetical and serve as an example of how to present the final results.
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the photochemical quantum yield of this compound. By leveraging established protocols for chemical actinometry and photochemical analysis, researchers can obtain reliable and reproducible data. The proposed reaction mechanism and experimental workflows serve as a robust starting point for investigating the photophysical properties of this and other related nitroaromatic compounds. Accurate determination of the quantum yield is essential for understanding the photochemical stability and reactivity of this compound, which is of significant interest in the fields of medicinal chemistry, materials science, and environmental science.
References
Synthesis and Biological Exploration of 2-Nitro-1-naphthol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, 2-nitro-1-naphthols have emerged as a promising class of molecules with a wide spectrum of biological activities. The introduction of the nitro group at the 2-position of the 1-naphthol ring system significantly modulates the electronic and steric properties of the molecule, leading to interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis of 2-nitro-1-naphthol derivatives and their evaluation in biological studies, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its substituted analogs can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Direct Nitration of 1-Naphthol
Direct nitration of 1-naphthol can be a challenging endeavor due to the high reactivity of the naphthol ring, which can lead to the formation of multiple isomers and oxidation byproducts. However, under controlled conditions, regioselective nitration at the C2 position can be achieved.
A patented method describes the synthesis of this compound from 1-naphthol using tert-butyl nitrite in the presence of water and an organic solvent at room temperature. This method offers a potentially milder alternative to traditional nitrating agents.[1]
Synthesis from Substituted Naphthalenes
A common and often more controlled approach involves the synthesis from pre-functionalized naphthalenes. For instance, 1-nitro-2-naphthol can be prepared from 1-nitro-2-acetylaminonaphthalene via hydrolysis.[2] This multi-step approach allows for better control over the regiochemistry of the final product.
General Synthetic Workflow
The synthesis of substituted this compound derivatives often follows a logical progression of steps, which can be generalized as follows:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug discovery.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of naphthol derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, related naphthoquinone-naphthol and aminobenzylnaphthol derivatives have shown significant anticancer potential with IC50 values in the micromolar range.[3][4] For instance, a novel naphthoquinone-naphthol derivative demonstrated potent inhibitory effects on HCT116, PC9, and A549 cancer cells, with IC50 values as low as 0.57 µM.[4]
Table 1: Anticancer Activity of Selected Naphthol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | 1.18 | [4] |
| Naphthoquinone-naphthol derivative 13 | PC9 (NSCLC) | 0.57 | [4] |
| Naphthoquinone-naphthol derivative 13 | A549 (NSCLC) | 2.25 | [4] |
| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 | [3] |
| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 | [3] |
Antimicrobial Activity
The antimicrobial properties of naphthol derivatives have also been a subject of investigation. 1-aminoalkyl-2-naphthol derivatives have shown promising activity against multidrug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[1][5]
Table 2: Antimicrobial Activity of Selected Naphthol Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [1][5] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [1][5] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [5] |
| Naphtho[3][5][6]triazol-thiadiazin derivative 4d | Candida albicans | 50 | [7] |
Enzyme Inhibition
Certain nitronaphthol derivatives have been identified as potent enzyme inhibitors. For example, 1-nitro-2-naphthol has been shown to be a potent inhibitor of the enzymatic acetyl-CoA dependent activation of N-hydroxyarylamines, with an IC50 value of 12 µM for the binding of N-OH-Glu-P-1 in a rat liver cytosol system.[8]
Table 3: Enzyme Inhibition by a Nitronaphthol Derivative
| Compound/Derivative | Enzyme System | Substrate | IC50 (µM) | Reference |
| 1-Nitro-2-naphthol | Rat liver cytosol (acetyl-CoA dependent activation) | N-OH-Glu-P-1 | 12 | [8] |
Signaling Pathways in Anticancer Action
The anticancer effects of naphthol derivatives are often mediated through the modulation of key cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
One of the primary mechanisms by which many anticancer agents exert their effects is through the induction of apoptosis. Naphthoquinone-naphthol derivatives have been shown to induce apoptosis by increasing the expression of cleaved caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2.[4] This process is often triggered by upstream signaling events.
Caption: Postulated signaling pathway for apoptosis induction by a naphthol derivative.
Cell Cycle Arrest
In addition to inducing apoptosis, some nitro-substituted naphthalimide derivatives have been shown to cause cell cycle arrest. Flow cytometry analysis has demonstrated an accumulation of cells in the S and G2/M phases of the cell cycle, indicating a disruption of the normal cell division process.[9]
Caption: Logical relationship of cell cycle arrest induced by a nitro-naphthalimide derivative.
Experimental Protocols
Synthesis of 2-Nitroso-1-naphthol
A representative protocol for the synthesis of a related compound, 2-nitroso-1-naphthol, is as follows:
-
Dissolve 49.96 g of 1-naphthol in 500 cm³ of distilled water containing 13.30 g of sodium hydroxide at room temperature with vigorous stirring.[6]
-
Add 140 cm³ of ethanoic acid dropwise to the solution.[6]
-
Slowly add a solution of sodium nitrite (NaNO₂) over one hour to the resulting fine suspension.[6]
-
A greenish-yellow precipitate will form. Wash this precipitate several times with distilled water until a clear golden-yellow residue is obtained.[6]
-
Dry the product in an oven at 60°C until a constant weight is achieved.[6]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the bacterial or fungal suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthesis, while requiring careful control of reaction conditions, is achievable through various established methods. The diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, underscore the potential of this class of compounds. Further exploration of their structure-activity relationships and mechanisms of action, particularly their impact on cellular signaling pathways, will be crucial in guiding the design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these intriguing molecules for their potential applications in medicine.
References
- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 8. Inhibition of acetyl-coenzyme A dependent activation of N-hydroxyarylamines by phenolic compounds, pentachlorophenol and 1-nitro-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility of 2-Nitro-1-naphthol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the critical physicochemical property of the solubility of 2-Nitro-1-naphthol in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a detailed framework for researchers to experimentally determine this data. It outlines established methodologies, including the widely recognized shake-flask method for achieving equilibrium saturation, followed by gravimetric and spectrophotometric techniques for quantitative analysis. Furthermore, this guide offers qualitative solubility insights based on the behavior of the closely related compound, 2-naphthol, to inform initial solvent selection. The included experimental workflows and logical diagrams, rendered in Graphviz, serve as practical visual aids for laboratory implementation.
Quantitative Solubility Data: A Research Gap
A thorough search of scientific databases and literature sources did not yield specific quantitative solubility data for this compound in various organic solvents. This indicates a research gap and underscores the necessity for experimental determination of this key parameter for applications in drug development, chemical synthesis, and materials science.
While direct data is unavailable, qualitative information on the solubility of the parent compound, 2-naphthol, can provide a preliminary indication of suitable solvent classes. 2-Naphthol is generally soluble in simple alcohols, ethers, and chloroform.[1] This suggests that this compound, with the addition of a polar nitro group, may exhibit varied solubility in these and other organic solvents, influenced by the interplay of polarity, hydrogen bonding capabilities, and molecular structure.
Table 1: Qualitative Solubility of the Related Compound 2-Naphthol
| Solvent Class | Solubility | Reference |
| Simple Alcohols | Soluble | [1] |
| Ethers | Soluble | [1] |
| Chloroform | Soluble | [1] |
Note: This table is intended as a general guide. The presence of the nitro group in this compound will influence its solubility profile compared to 2-naphthol.
Experimental Protocols for Solubility Determination
To address the absence of data, the following detailed experimental protocols are provided. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[2][3]
The Shake-Flask Method for Achieving Equilibrium
This method is designed to achieve a saturated solution of this compound in a chosen organic solvent at a controlled temperature.
Methodology:
-
Preparation: Accurately weigh an excess amount of crystalline this compound. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Solvent Addition: Add a known volume of the desired organic solvent to a sealed, inert container (e.g., a glass vial or flask) containing the excess solute.
-
Equilibration: Place the sealed container in a constant temperature shaker or incubator. Agitate the mixture at a consistent rate (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[4] A period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifugation or filtration through a chemically inert filter (e.g., PTFE) is required.[4] This step must be performed at the same temperature as the equilibration to prevent any change in solubility.
-
Sample Collection: Carefully collect an aliquot of the clear, saturated supernatant for quantitative analysis.
Quantitative Analysis of the Saturated Solution
Once the saturated solution is obtained, its concentration must be accurately determined. Two common methods are gravimetric and spectrophotometric analysis.
This method involves evaporating the solvent and weighing the remaining solute.[5][6]
Methodology:
-
Sample Preparation: Accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent under a stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.
-
Drying: Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a desiccator or oven at a suitable temperature.
-
Weighing: Accurately weigh the evaporating dish with the dry solute.
-
Calculation: The solubility is calculated as the mass of the solute per volume of the solvent.
This method is suitable if this compound has a distinct chromophore and a linear relationship between absorbance and concentration (obeys Beer's Law) in the chosen solvent.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this vital parameter. By employing the detailed experimental protocols for the shake-flask method coupled with either gravimetric or spectrophotometric analysis, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing solubility.
References
The Tautomeric Landscape of 2-Nitro-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-1-naphthol, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry, exhibits a fascinating and complex tautomeric equilibrium. This technical guide provides an in-depth exploration of the tautomerism of this compound, focusing on the interplay between its phenol-nitro, quinone-oxime (keto-enol), and aci-nitro tautomeric forms. While direct quantitative experimental data for this compound remains a subject for further investigation, this document synthesizes available information from analogous compounds and theoretical principles to provide a comprehensive overview. Detailed experimental protocols for the synthesis and characterization of its tautomers are presented, alongside a discussion of the spectroscopic and computational methodologies crucial for their study. This guide aims to serve as a valuable resource for researchers and professionals working with nitronaphthol derivatives, providing a foundational understanding of their structural dynamics and reactivity.
Introduction to the Tautomerism of this compound
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, physical properties, and biological activity of many organic molecules. In the case of this compound, two primary tautomeric equilibria are of significance: the well-known keto-enol tautomerism and the less commonly discussed nitro-aci tautomerism.
The interplay of these equilibria results in three potential tautomeric forms:
-
Phenol-nitro form (A): The aromatic naphthol ring with a nitro substituent.
-
Quinone-oxime form (B): A keto-enol tautomer, which is a quinone-like structure. This form is often referred to as the keto form.
-
Aci-nitro form (C): A nitronic acid tautomer resulting from the migration of the phenolic proton to one of the oxygen atoms of the nitro group.[1]
The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and pH. Understanding this tautomeric landscape is crucial for predicting the molecule's behavior in different chemical environments and for designing novel derivatives with specific properties.
Synthesis and Preparation
The synthesis of this compound can be achieved through the oxidation of 2-nitroso-1-naphthol.[2] The precursor, 2-nitroso-1-naphthol, is synthesized from 1-naphthol.[3]
Experimental Protocol: Synthesis of 2-Nitroso-1-naphthol[3]
-
Dissolve 1-naphthol (e.g., 50 g) in distilled water containing sodium hydroxide (e.g., 13.3 g) at room temperature with vigorous stirring.
-
Add ethanoic acid (e.g., 140 cm³) dropwise to the solution.
-
Slowly add a solution of sodium nitrite (NaNO₂) over one hour to the resulting fine suspension.
-
A greenish-yellow precipitate of 2-nitroso-1-naphthol will form.
-
Wash the precipitate thoroughly with distilled water until a clear golden-yellow residue is obtained.
-
Dry the product in an oven at 60°C to a constant weight.
Experimental Protocol: Oxidation to this compound[2]
-
Suspend the synthesized 2-nitroso-1-naphthol in water.
-
With stirring, add 70% nitric acid.
-
Allow the reaction to proceed for one hour.
-
Filter the reaction mixture to collect the crude product.
-
Dissolve the filter cake in a dilute alkali solution (e.g., NaOH).
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the this compound solid.
-
Collect the precipitate by filtration and dry appropriately.
Tautomeric Equilibria and Influencing Factors
The tautomeric equilibrium of this compound is a dynamic process involving proton transfer between the hydroxyl group, the carbon backbone, and the nitro group.
Caption: Tautomeric equilibria of this compound.
Keto-Enol Tautomerism
The equilibrium between the phenol-nitro form (enol) and the quinone-oxime form (keto) is a fundamental aspect of naphthol chemistry. Generally, for simple phenols and naphthols, the enol form is significantly more stable due to the aromaticity of the ring system. However, the presence of the electron-withdrawing nitro group and the potential for intramolecular hydrogen bonding in the quinone-oxime form can influence this equilibrium.
Nitro-Aci Tautomerism
The nitro-aci tautomerism involves the transfer of a proton from the hydroxyl group to one of the oxygen atoms of the nitro group, forming a nitronic acid.[1] This tautomeric form is typically less stable but can be a crucial intermediate in certain reactions.[1] The formation of the aci tautomer is believed to be an initial step in the decomposition of some energetic nitro compounds.[1]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly impact the position of the tautomeric equilibrium. Polar solvents are expected to stabilize the more polar tautomers. For instance, in related systems like nitropurines, solvation has been shown to enhance the electron-accepting properties of the nitro group, which could favor the aci-nitro form.[4][5]
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques and computational methods is essential to elucidate the tautomeric equilibrium of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The different tautomers are expected to have distinct absorption maxima. For example, in 2-nitroso-1-naphthol, the keto-form is reported to be predominant in solution, with characteristic absorption bands.[6] A similar approach can be used to quantify the relative concentrations of the tautomers of this compound in various solvents by monitoring changes in the absorption spectra.
Table 1: Expected UV-Vis Absorption Maxima for this compound Tautomers (Hypothetical)
| Tautomeric Form | Expected λmax (nm) | Rationale |
| Phenol-nitro | ~350-400 | Extended π-conjugation of the nitronaphthol system. |
| Quinone-oxime | ~400-450 | Quinonoid systems typically absorb at longer wavelengths. |
| Aci-nitro | ~300-350 | Nitronic acids have characteristic UV absorptions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the tautomers. The chemical shifts of the protons and carbons, particularly those involved in the tautomeric interconversion (e.g., the hydroxyl proton, the protons and carbons of the naphthalene ring), are expected to be different for each tautomer. In cases of rapid interconversion, averaged signals may be observed.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound Tautomers (Hypothetical)
| Proton | Phenol-nitro | Quinone-oxime | Aci-nitro |
| OH | 10-12 | - | - |
| NH-like (oxime) | - | 12-15 | - |
| OOH (aci) | - | - | 8-10 |
| Aromatic CH | 7.0-8.5 | 6.5-8.0 | 7.0-8.5 |
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound Tautomers (Hypothetical)
| Carbon | Phenol-nitro | Quinone-oxime | Aci-nitro |
| C-OH | 150-160 | - | - |
| C=O | - | 180-190 | - |
| C-NO₂ | 130-140 | 130-140 | - |
| C=N-OH (oxime) | - | 150-160 | - |
| C=N(O)OH (aci) | - | - | 140-150 |
| Aromatic C | 110-140 | 110-150 | 110-140 |
X-ray Crystallography
Computational Studies
In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the tautomerism of this compound. Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomers in the gas phase and in various solvents using continuum solvation models.
Caption: A typical computational workflow for studying tautomerism.
Computational studies on related systems, such as 1-phenylazo-2-naphthol, have shown that the quinone-like (hydrazo) form is generally more stable, and this preference is influenced by both substituents and solvent polarity.[9] Similar calculations for this compound would be invaluable in predicting its tautomeric behavior.
Experimental Protocols for Tautomerism Investigation
Protocol for UV-Vis Spectroscopic Analysis
-
Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 250-600 nm).
-
Analyze the spectra to identify the absorption bands corresponding to the different tautomers.
-
Use deconvolution techniques to determine the relative areas of the absorption bands for each tautomer.
-
Calculate the equilibrium constant (KT) for the tautomeric equilibria in each solvent.
Protocol for NMR Spectroscopic Analysis
-
Dissolve this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra for each solution.
-
To study the effect of temperature, perform variable-temperature NMR experiments.
-
Analyze the chemical shifts and coupling constants to assign signals to the different tautomers.
-
If separate signals are observed for each tautomer, determine their relative populations by integrating the corresponding peaks.
Conclusion and Future Outlook
The tautomerism of this compound presents a rich area for scientific investigation with implications for its application in materials science and drug development. While this guide provides a comprehensive overview based on existing knowledge of related compounds, further experimental and computational studies are necessary to fully elucidate the quantitative aspects of its tautomeric equilibria. Future research should focus on obtaining high-resolution spectroscopic data (NMR, UV-Vis) in a variety of solvents and temperatures, as well as obtaining a single-crystal X-ray structure. Such studies will provide a more complete understanding of the structure-property relationships of this important molecule and pave the way for the rational design of novel this compound derivatives with tailored functionalities.
References
- 1. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]
- 2. Page loading... [guidechem.com]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 2-Nitro-1-naphthol (CAS Number: 607-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-naphthol (CAS No. 607-24-9). This compound, a derivative of naphthalene, is a valuable intermediate in the synthesis of various organic molecules, including azo dyes and potential pharmaceutical agents. This document consolidates key quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of its utility in biochemical assays and synthetic workflows.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 189.17 g/mol | [1][2][3][4] |
| Appearance | Yellow-green to ochre-brown or yellowish-brown solid/powder | [2][5] |
| Melting Point | 123-125 °C | [2][5][6] |
| Boiling Point (rough estimate) | 324.41 °C | [5] |
| Flash Point | 149.9 °C | [5] |
| Density (rough estimate) | 1.3175 g/cm³ | [5] |
| Vapor Pressure at 25°C | 5.65 x 10⁻⁵ mmHg | [5] |
Table 2: Solubility and Partition Coefficients
| Property | Value | Source(s) |
| Water Solubility | Sparingly soluble | [7] |
| LogP (Octanol-Water Partition Coefficient) | 2.454 | [8] |
| pKa | 6.13 ± 0.50 (Predicted) | [5] |
Table 3: Thermodynamic Properties
| Property | Value | Unit | Source(s) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 123.68 | kJ/mol | [8] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -21.67 | kJ/mol | [8] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 29.47 | kJ/mol | [8] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 72.04 | kJ/mol | [8] |
Table 4: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source(s) |
| UV-Vis | Absorption maxima at 261 nm, ~303 nm, and ~416 nm in ethanol. | |
| FTIR | Characteristic peaks for O-H, N-O, and aromatic C-H and C=C stretching and bending vibrations. | |
| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl proton. | |
| ¹³C NMR | Signals for the ten carbon atoms of the naphthalene ring system. | |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 189. | [9] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in common laboratory procedures.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 1-naphthol. A general procedure is outlined below, adapted from literature methods for the synthesis of related nitro compounds.[10][11]
Materials:
-
1-Naphthol
-
Nitric acid (70%)
-
Sodium hydroxide
-
Acetic acid
-
Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a beaker, dissolve a specific molar equivalent of 1-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 70% nitric acid dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Acidify the reaction mixture with acetic acid. This will cause the this compound to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials and acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Use as a Substrate for Alkaline Phosphatase
This compound can be utilized as a chromogenic substrate in an amperometric system for the detection of alkaline phosphatase activity. The enzymatic reaction releases 2-nitrophenol, which can be electrochemically detected.
Materials:
-
Alkaline phosphatase enzyme
-
2-Nitro-1-naphthyl phosphate (substrate, prepared from this compound)
-
Appropriate buffer solution (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)
-
Amperometric 3-electrode system
-
Microplate reader or spectrophotometer (for colorimetric measurement)
Procedure:
-
Prepare a working solution of the 2-Nitro-1-naphthyl phosphate substrate in the appropriate buffer.
-
Add a known amount of the alkaline phosphatase enzyme solution to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific period.
-
The enzymatic hydrolysis of the phosphate group from the substrate will yield this compound.
-
The progress of the reaction can be monitored by measuring the electrochemical signal generated by the product using an amperometric detector or by measuring the absorbance of the solution at a specific wavelength if a colored product is formed.
Synthesis of Azo Dyes
This compound can act as a coupling component in the synthesis of azo dyes. The following is a general procedure for the synthesis of an azo dye using a primary aromatic amine as the diazo component.[2][12][13][14]
Materials:
-
A primary aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
Procedure:
-
Diazotization:
-
Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature. This reaction forms the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring.
-
An intensely colored azo dye will precipitate from the solution.
-
-
Isolation:
-
Collect the dye by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific interaction of this compound with defined cellular signaling pathways. However, studies on related naphthalene derivatives provide some context for its potential biological effects.
Naphthalene and its metabolites, including naphthols, have been shown to exhibit cytotoxic and genotoxic effects in various cell types.[15] For instance, some studies have indicated that naphthalene and its metabolites can induce DNA fragmentation in human lymphocytes.[15] The metabolism of the related compound, 2-naphthylamine, involves cytochrome P-450 catalyzed N-hydroxylation, a critical step in its activation to a carcinogenic agent.[16] While this compound's metabolic fate and specific molecular targets are not as well-characterized, its structural similarity to these compounds suggests that it may undergo metabolic activation and potentially interact with cellular macromolecules, thereby influencing cellular processes. Further research is warranted to elucidate the precise mechanisms of its biological activity and to determine if it directly modulates any specific signaling cascades.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a useful building block in organic synthesis, particularly for the production of azo dyes. Its ability to act as a substrate for alkaline phosphatase also provides a basis for its use in biochemical assays. While its direct involvement in cellular signaling pathways remains to be fully elucidated, the known biological activities of related naphthalene derivatives suggest that further investigation into its toxicological and pharmacological profiles is a promising area for future research. This guide provides a foundational repository of technical information to support such endeavors.
References
- 1. scirp.org [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. updatepublishing.com [updatepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. This compound [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. XCVII.—Preparation of 2- and 4-nitro-1-naphthols - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 12. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 13. biotechjournal.in [biotechjournal.in]
- 14. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
- 15. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Nitro-1-naphthol Derivatives in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Nitro-1-naphthol derivatives as chromogenic substrates in enzyme assays. The primary focus is on the application of 4-Nitro-1-naphthyl-β-D-galactopyranoside for the sensitive detection of β-D-galactosidase activity.
Introduction
This compound itself is not typically a direct substrate in enzyme assays. However, its derivatives, most notably 4-Nitro-1-naphthyl-β-D-galactopyranoside, serve as effective chromogenic substrates. Enzymatic cleavage of this substrate releases 4-nitro-1-naphthol, a compound with distinct spectrophotometric properties that allow for the quantification of enzyme activity. The primary advantage of using 4-nitro-1-naphthol-based substrates lies in the high molar absorptivity of the resulting chromophore, particularly under neutral or slightly acidic conditions, leading to enhanced assay sensitivity compared to more traditional substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (PNPG).
Enzymatic Reaction
The core principle of this assay is the enzymatic hydrolysis of a glycosidic bond in the 4-Nitro-1-naphthyl-β-D-galactopyranoside substrate by β-D-galactosidase. This reaction yields galactose and the chromogenic compound 4-nitro-1-naphthol. The intensity of the color produced is directly proportional to the amount of 4-nitro-1-naphthol released, and thus to the activity of the β-D-galactosidase enzyme.
Caption: Enzymatic hydrolysis of 4-Nitro-1-naphthyl-β-D-galactopyranoside.
Advantages of 4-Nitro-1-naphthol Based Substrates
The use of 4-nitro-1-naphthyl-β-D-galactopyranoside offers several advantages over commonly used chromogenic substrates for β-galactosidase.
Application Notes and Protocols for Alkaline Phosphatase Assays Using 2-Nitro-1-naphthol as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a ubiquitous enzyme that plays a crucial role in various physiological processes, including bone mineralization, signal transduction, and detoxification. The measurement of ALP activity is a key diagnostic and research tool. While various substrates are available for ALP assays, chromogenic substrates that produce a colored product upon enzymatic hydrolysis are common for their simplicity and compatibility with standard spectrophotometric equipment.
This document provides detailed application notes and protocols for the use of 2-Nitro-1-naphthyl phosphate as a chromogenic substrate for the determination of alkaline phosphatase activity. Upon enzymatic cleavage of the phosphate group by ALP, 2-Nitro-1-naphthol is released. This product is a colored compound that can be quantified to determine the rate of the enzymatic reaction. While less common than substrates like p-nitrophenyl phosphate (pNPP), naphthol-based substrates offer alternatives for specific applications, including histochemical staining and certain immunoassays.
Principle of the Assay
The assay is based on the hydrolysis of the substrate 2-Nitro-1-naphthyl phosphate by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of this compound and inorganic phosphate. The liberated this compound is a yellow-colored product with a maximum absorbance that can be measured spectrophotometrically. The rate of formation of this compound is directly proportional to the ALP activity in the sample.
Chemical Reaction
Caption: Enzymatic hydrolysis of 2-Nitro-1-naphthyl phosphate.
Quantitative Data
Quantitative data for the enzymatic reaction of alkaline phosphatase with 2-Nitro-1-naphthyl phosphate is not widely available. However, data from a closely related substrate, 1-naphthyl phosphate, can provide a useful reference for expected kinetic parameters.
Table 1: Kinetic Parameters for Alkaline Phosphatase with Naphthyl Phosphate Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax | Assay Conditions |
| 1-Naphthyl phosphate | - | 345.9 | 1.16 (relative units) | 0.1 M NaHCO₃ buffer, pH 9.5[1] |
Note: The kinetic parameters are highly dependent on the specific isoform of alkaline phosphatase, buffer composition, pH, and temperature. The values in Table 1 should be considered as a starting point for assay optimization.
Experimental Protocols
I. Colorimetric Assay for Alkaline Phosphatase Activity in Solution
This protocol is designed for the quantitative determination of ALP activity in biological samples such as serum, plasma, or cell lysates in a 96-well plate format.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestine or human placenta)
-
2-Nitro-1-naphthyl phosphate (substrate)
-
Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 1 N NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for this compound (determination of the optimal wavelength, likely between 400-450 nm, is recommended).
-
Standard (e.g., purified this compound for a standard curve, or a calibrated ALP standard)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 9.8 at the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of the substrate, 2-Nitro-1-naphthyl phosphate, in the Assay Buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 mM. Protect the substrate solution from light.
-
Prepare standards for quantification. This can be a standard curve of this compound in Assay Buffer or a series of dilutions of a calibrated alkaline phosphatase enzyme.
-
-
Assay Protocol:
-
Add 50 µL of sample (or standard) to each well of the 96-well plate.
-
For each sample, prepare a blank well containing 50 µL of the sample and 50 µL of Assay Buffer without the substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 50 µL of the pre-warmed substrate solution to each well (except the sample blanks).
-
Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance of each well at the optimal wavelength for this compound.
-
-
Data Analysis:
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.
-
Calculate the ALP activity based on the standard curve. One unit of ALP is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
-
II. Histochemical Staining of Alkaline Phosphatase Activity
This protocol is for the visualization of ALP activity in tissue sections. The principle involves the enzymatic release of this compound, which then couples with a diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity.
Materials:
-
Snap-frozen tissue sections (10-16 µm) on slides
-
Fixative (e.g., cold acetone or a commercial fixative)
-
Incubation Buffer: e.g., 0.1 M Tris-HCl, pH 9.5
-
Substrate Solution: 2-Nitro-1-naphthyl phosphate in Incubation Buffer (e.g., 1 mg/mL)
-
Diazonium Salt (e.g., Fast Blue RR salt or Fast Red TR salt) at a concentration of approximately 1 mg/mL in the substrate solution.
-
Nuclear Counterstain (e.g., Mayer's Hematoxylin)
-
Aqueous mounting medium
Procedure:
-
Slide Preparation:
-
Cut frozen sections and mount them on slides.
-
Fix the sections according to standard protocols (e.g., in cold acetone for 10 minutes).
-
Rinse the slides gently with deionized water.
-
-
Staining:
-
Prepare the incubation solution immediately before use by dissolving the diazonium salt in the substrate solution. Filter if necessary.
-
Incubate the slides in the incubation solution at room temperature for 15-60 minutes, or until the desired staining intensity is achieved. Protect the slides from light during incubation.
-
Rinse the slides thoroughly with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a nuclear counterstain like Mayer's Hematoxylin for a few minutes.
-
Rinse the slides with water.
-
Mount the slides with an aqueous mounting medium.
-
Expected Results:
Sites of alkaline phosphatase activity will appear as a colored precipitate (the color depends on the diazonium salt used). For example, with Fast Blue RR, a blue to black precipitate is expected.
Experimental Workflow
Caption: General workflow for an alkaline phosphatase assay.
Signaling Pathway Context
Alkaline phosphatase plays a significant role in various signaling pathways. Two key examples are its involvement in bone mineralization and the PI3K/Akt pathway.
Bone Mineralization
In bone, tissue-nonspecific alkaline phosphatase (TNAP) is crucial for mineralization. It hydrolyzes pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi), thereby promoting the deposition of hydroxyapatite in the bone matrix.[2]
Caption: Role of ALP (TNAP) in bone mineralization.
PI3K/Akt Signaling Pathway
Alkaline phosphatase activity can be influenced by upstream signaling pathways. For instance, insulin-like growth factor-I (IGF-I) has been shown to stimulate ALP activity in osteoblasts through the PI3K/Akt signaling pathway.[3] This highlights a mechanism by which growth factors can promote bone formation.
Caption: Regulation of ALP activity by the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible involvement of phosphatidylinositol 3-kinase/Akt pathway in insulin-like growth factor-I-induced alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Nitro-1-naphthol in Electrochemical Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical immunoassays represent a highly sensitive and quantitative analytical technique widely employed in research and drug development. This method leverages the specificity of antigen-antibody interactions and the high sensitivity of electrochemical detection. A common strategy involves the use of enzyme-labeled secondary antibodies, where the enzyme catalyzes a reaction that produces an electroactive species. Alkaline phosphatase (ALP) is a frequently used enzyme label due to its high turnover rate and stability.
This document provides detailed application notes and a model protocol for an electrochemical immunoassay utilizing 2-Nitro-1-naphthol as the electroactive product for signal generation. The protocol is based on the enzymatic hydrolysis of a suitable substrate by ALP. While direct and complete protocols for this compound are not abundantly available in public literature, this guide is constructed from established principles of similar ALP-based electrochemical immunoassays, particularly those employing p-nitrophenyl phosphate (pNPP).
Principle of the Assay
The immunoassay is based on a sandwich ELISA format. The target analyte is captured by a primary antibody immobilized on a solid support (e.g., a microplate well or a screen-printed electrode). A secondary antibody, conjugated to alkaline phosphatase, binds to a different epitope on the captured analyte. After washing away unbound reagents, a substrate, di-(2-nitro-1-naphthyl) hydrogen phosphate, is introduced. The ALP enzyme catalyzes the hydrolysis of this substrate to produce this compound. This product is electrochemically active and can be detected and quantified using techniques such as amperometry or differential pulse voltammetry. The resulting electrochemical signal is directly proportional to the concentration of the analyte in the sample.
Signaling Pathway
The enzymatic reaction and signal generation can be visualized as follows:
Caption: Enzymatic generation and electrochemical detection of this compound.
Data Presentation
The following table summarizes typical performance characteristics of ALP-based electrochemical immunoassays. The data presented here is based on assays using the well-documented substrate p-nitrophenyl phosphate (pNPP), which is expected to have comparable performance to a this compound based system.
| Parameter | Typical Value | Reference |
| Analyte | Pneumolysin | [1] |
| Detection Method | Amperometry | [1] |
| Substrate | p-Nitrophenyl phosphate (pNPP) | [1] |
| Enzyme Label | Alkaline Phosphatase (ALP) | [1] |
| Detection Limit (ALP) | 7 x 10-14 mol L-1 | [1] |
| Detection Limit (p-Nitrophenol) | 2 x 10-8 mol L-1 | [1] |
| Incubation Time (Enzymatic) | 20 minutes | [1] |
| Oxidation Potential (p-Nitrophenol) | +0.97 V (vs. Ag pseudo-reference) | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a model electrochemical immunoassay using this compound.
Materials and Reagents
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Primary Antibody: Specific to the target analyte, diluted in Coating Buffer.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Secondary Antibody-ALP Conjugate: Specific for the primary antibody, diluted in Blocking Buffer.
-
Substrate: di-(2-nitro-1-naphthyl) hydrogen phosphate.
-
Enzyme Substrate Buffer: e.g., 0.1 M Tris-HCl, pH 9.8, containing 1 mM MgCl2.
-
Electrochemical Analyzer: Potentiostat capable of amperometry or differential pulse voltammetry.
-
Electrodes: Screen-printed carbon electrodes (SPCEs) or other suitable three-electrode system (working, reference, and counter electrodes).
-
Microplate Reader (optional): For comparison with colorimetric methods.
Experimental Workflow
Caption: General workflow for the electrochemical immunoassay.
Detailed Protocol
-
Antibody Coating:
-
Dilute the primary antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a microplate or directly onto the working electrode surface of the SPCE.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells/electrodes three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well/electrode.
-
Incubate for 1-2 hours at room temperature.
-
Wash three times with Wash Buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of the standard and unknown samples in Blocking Buffer.
-
Add 100 µL of the standards and samples to the respective wells/electrodes.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the ALP-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well/electrode.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash five times with Wash Buffer.
-
-
Electrochemical Detection:
-
Prepare the substrate solution by dissolving di-(2-nitro-1-naphthyl) hydrogen phosphate in the Enzyme Substrate Buffer to a final concentration of 1-5 mM.
-
Add 100 µL of the substrate solution to each well/electrode.
-
Incubate for a fixed time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Perform the electrochemical measurement using an appropriate technique (e.g., amperometry at a fixed potential or differential pulse voltammetry over a potential range where this compound is oxidized). The exact potential should be determined experimentally but is expected to be in the range of +0.6 V to +1.0 V vs. a standard reference electrode.
-
Record the current response.
-
-
Data Analysis:
-
Subtract the background signal (from a blank well with no analyte) from all readings.
-
Plot the current response versus the concentration of the standards to generate a calibration curve.
-
Determine the concentration of the unknown samples by interpolating their current response on the calibration curve.
-
Conclusion
The use of this compound as an electroactive product in ALP-based electrochemical immunoassays offers a promising platform for sensitive and quantitative analysis. The protocol outlined in this document provides a robust framework for developing and optimizing such assays. While the performance characteristics will be analyte and system-dependent, the principles and methodologies described herein are broadly applicable for researchers, scientists, and drug development professionals seeking to implement this powerful analytical technique. Further optimization of parameters such as antibody concentrations, incubation times, and substrate concentration is recommended to achieve the best possible assay performance for a specific application.
References
Application Notes and Protocols: 2-Nitro-1-naphthol as a Pre-Column Derivatizing Agent for HPLC Analysis of Amines and Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of compounds lacking a strong chromophore, such as aliphatic amines and amino acids, presents a significant challenge for High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a chromophoric tag onto the analyte molecule. This enhances its molar absorptivity, thereby increasing detection sensitivity.
This document outlines a proposed methodology for the use of 2-Nitro-1-naphthol as a novel pre-column derivatizing agent for the analysis of primary and secondary amines, as well as amino acids. The nitro group and the naphthol ring system are expected to provide strong UV absorbance, enabling sensitive quantification of the derivatized analytes.
Note: The application of this compound as a derivatizing agent for HPLC is a novel approach. The following protocols are based on established principles of derivatization with similar nitroaromatic compounds and require experimental validation and optimization for specific applications.
Principle of Derivatization
The proposed derivatization reaction involves a nucleophilic aromatic substitution. The lone pair of electrons on the nitrogen atom of the amine or amino acid attacks the electron-deficient aromatic ring of this compound, likely at the position activated by the nitro group. The reaction is facilitated by a basic catalyst, which deprotonates the amine to increase its nucleophilicity. The resulting product is a stable, substituted aminonaphthol derivative with enhanced UV absorbance.
Proposed Reaction Mechanism
Caption: Proposed reaction of this compound with an amine.
Experimental Protocols
Materials and Reagents
-
This compound (98% purity or higher)
-
Analyte standards (amines, amino acids)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Protocol 1: Preparation of Reagents
-
Derivatizing Reagent (10 mM this compound): Dissolve 18.9 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Reaction Buffer (0.1 M Borate Buffer, pH 9.0): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.0 with boric acid or sodium hydroxide.
-
Quenching Solution (1 M HCl): Dilute concentrated HCl with deionized water to a final concentration of 1 M.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target amines or amino acids by dissolving the pure compounds in deionized water or an appropriate solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the reaction buffer to cover the desired concentration range for the calibration curve.
Protocol 2: Derivatization Procedure
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of the 10 mM this compound derivatizing reagent.
-
Add 20 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of 1 M HCl to quench the reaction.
-
Vortex the mixture for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Protocol 3: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of the derivatized analyte. A starting wavelength of 254 nm or 280 nm is recommended.
Analytical Workflow
Caption: HPLC analysis workflow using this compound.
Data Presentation
The following table summarizes the type of quantitative data that should be generated during method validation. The values provided are for illustrative purposes only and must be determined experimentally.
| Analyte | Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Example: Glycine | 5.2 | > 0.999 | 0.1 | 0.3 |
| Example: Alanine | 6.8 | > 0.999 | 0.08 | 0.25 |
| Example: Putrescine | 8.1 | > 0.998 | 0.15 | 0.5 |
| Example: Spermidine | 9.5 | > 0.998 | 0.2 | 0.6 |
Method Validation and Optimization
For successful implementation, the following parameters of the proposed method should be thoroughly optimized and validated:
-
Derivatization Reaction:
-
Concentration of this compound
-
Type and concentration of base
-
Reaction temperature and time
-
Solvent composition
-
-
HPLC Separation:
-
Mobile phase composition and gradient profile
-
Column chemistry and dimensions
-
Flow rate and column temperature
-
Detection wavelength
-
Validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.
Conclusion
This compound presents a promising, albeit unexplored, potential as a pre-column derivatizing agent for the HPLC analysis of amines and amino acids. Its aromatic structure and nitro group are anticipated to yield derivatives with strong UV absorbance, enabling sensitive detection. The protocols provided herein offer a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications in pharmaceutical analysis, quality control, and life sciences research. Experimental verification and optimization are critical next steps to establish the efficacy of this novel derivatization strategy.
Application Notes: Histochemical Staining Using a 2-Nitro-1-naphthol-Based Substrate for the Detection of Alkaline Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH. They are widely distributed in various tissues and play crucial roles in processes such as bone mineralization, nutrient absorption, and signal transduction. The localization and activity of APs can serve as an important biomarker in both physiological and pathological contexts. In drug development, assessing the effect of a compound on AP activity can provide insights into its mechanism of action and potential toxicity. Histochemical staining is a powerful technique that allows for the visualization of enzyme activity directly within the cellular and tissue microenvironment.
This document details a proposed protocol for the histochemical detection of alkaline phosphatase activity using a substrate based on 2-Nitro-1-naphthol. While this compound has been employed as a substrate for the amperometric determination of alkaline phosphatase in immunoassays, its use in a direct histochemical staining protocol is not widely documented.[1] The following protocol is therefore based on the established principles of enzyme histochemistry, particularly the simultaneous coupling azo dye technique, which is standard for other naphthol-based substrates like Naphthol AS-MX phosphate.[2]
Principle of the Method
The proposed method is a simultaneous coupling azo dye technique. The core principle involves the following steps:
-
Enzymatic Hydrolysis: Tissue sections are incubated in a solution containing a phosphorylated derivative of this compound, specifically di-(2-nitro-1-naphthyl) hydrogen phosphate.[1] At sites of alkaline phosphatase activity, the enzyme hydrolyzes the phosphate group from the substrate, liberating free this compound.
-
Azo Coupling: The incubation medium also contains a stable diazonium salt. The liberated this compound immediately couples with this diazonium salt.
-
Precipitation and Visualization: This coupling reaction forms a highly colored, insoluble azo dye precipitate at the precise location of the enzyme activity. The resulting colored deposit can be visualized under a light microscope, allowing for the localization of alkaline phosphatase within the tissue architecture.
This method provides a link between biochemical activity and morphological structure, offering valuable insights that quantitative assays on homogenized tissues cannot.[3]
Applications in Research and Drug Development
-
Oncology: To study AP expression in various tumors, which can be a diagnostic or prognostic marker.
-
Bone Biology: To visualize osteoblastic activity and bone formation, crucial for screening drugs related to osteoporosis or fracture healing.
-
Gastroenterology: To assess intestinal alkaline phosphatase (IAP) activity, which is important in gut homeostasis and inflammation.
-
Stem Cell Biology: To identify pluripotent stem cells, which typically express high levels of alkaline phosphatase.
-
Toxicology: To detect tissue damage, particularly in the liver and kidneys, where changes in AP activity can indicate cellular injury.
Experimental Protocols
This section provides a detailed methodology for the proposed histochemical staining of alkaline phosphatase using a 2-Nitro-1-naphthyl phosphate substrate.
I. Tissue Preparation
For optimal preservation of enzyme activity, snap-frozen tissue sections are recommended. Paraffin-embedded tissues are generally not suitable as the processing steps (especially heat) can inactivate the enzyme.
-
Sample Collection: Excise fresh tissue and immediately snap-freeze in isopentane pre-cooled with liquid nitrogen to minimize ice crystal artifacts.
-
Sectioning: Cut cryosections at 5-10 µm thickness using a cryostat at approximately -20°C.
-
Mounting: Mount the sections onto positively charged microscope slides.
-
Fixation (Optional but Recommended): While unfixed sections can be used, a brief fixation step can improve morphology and reduce enzyme diffusion.
-
Immerse slides in cold acetone (4°C) for 5-10 minutes.
-
Alternatively, use a cold (4°C) 4% paraformaldehyde solution for 10-15 minutes.
-
After fixation, wash the slides thoroughly in distilled water.
-
II. Reagent Preparation
1. Alkaline Buffer (pH ~9.5)
-
Tris-HCl Buffer (0.1 M, pH 9.5):
-
Dissolve 12.11 g of Tris base in 800 mL of distilled water.
-
Adjust pH to 9.5 with 1 M HCl.
-
Bring the final volume to 1 L with distilled water.
-
Store at 4°C.
-
2. Substrate Solution
-
Dissolve di-(2-nitro-1-naphthyl) hydrogen phosphate in a small amount of N,N-dimethylformamide (DMF). A typical starting concentration would be 1-2 mg/mL.
3. Diazonium Salt Solution
-
Choose a suitable stable diazonium salt such as Fast Blue BB salt or Fast Red TR salt .
-
Prepare a fresh solution just before use by dissolving the diazonium salt in the Alkaline Buffer at a concentration of approximately 1 mg/mL. This solution can be unstable and should be protected from light.
4. Incubation Medium (Prepare immediately before use)
-
To 50 mL of pre-warmed (37°C) Alkaline Buffer, add the dissolved diazonium salt solution and mix gently.
-
Add the dissolved substrate solution dropwise while stirring.
-
The final solution may be slightly opalescent. Filter through Whatman No. 1 filter paper into a Coplin jar if a precipitate forms.
5. Counterstain
-
Nuclear Fast Red (Kernechtrot) Solution: A common counterstain that provides good contrast with many azo dye colors.
-
Mayer's Hematoxylin: Can also be used for blue nuclear counterstaining.
III. Staining Procedure
-
Pre-incubation: If using fixed sections, wash slides in three changes of distilled water.
-
Incubation: Immerse the slides in the freshly prepared incubation medium. Incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically for each tissue type. Monitor the reaction progress under a microscope.
-
Washing: After incubation, rinse the slides thoroughly in several changes of distilled water to stop the reaction.
-
Counterstaining:
-
Immerse slides in Nuclear Fast Red solution for 3-5 minutes.
-
Rinse gently in distilled water.
-
-
Dehydration and Mounting:
-
Since the resulting azo dye may be soluble in alcohol, it is recommended to air-dry the slides completely.
-
Mount with an aqueous mounting medium (e.g., Glycergel). Do not use organic solvent-based mounting media unless the final precipitate is confirmed to be insoluble in them.
-
IV. Controls
To ensure the specificity of the staining, the following controls should be run in parallel:
-
Negative Control (Substrate Omission): Incubate a section in the incubation medium without the di-(2-nitro-1-naphthyl) hydrogen phosphate substrate. This should result in no color formation.
-
Negative Control (Enzyme Inhibition): Pre-incubate a section in the alkaline buffer containing a known alkaline phosphatase inhibitor (e.g., 1 mM Levamisole for tissue-nonspecific APs, or L-phenylalanine for intestinal AP) for 15-20 minutes before transferring to the complete incubation medium (also containing the inhibitor). This should significantly reduce or eliminate the staining.
-
Positive Control: Use a tissue known to have high alkaline phosphatase activity (e.g., kidney, small intestine, or bone) to confirm that the reagents and protocol are working correctly.
Expected Results
Sites of alkaline phosphatase activity will be marked by a colored precipitate. The exact color will depend on the diazonium salt used and the chemical properties of the resulting azo dye from this compound. Based on the coupling of other naphthols, a red, blue, or brown precipitate is expected. Nuclei will be stained red or blue, depending on the counterstain used.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed histochemical protocol. These values are based on typical conditions for alkaline phosphatase staining and should be optimized for specific tissues and experimental setups.
| Parameter | Recommended Value/Range | Notes |
| Tissue Preparation | Snap-frozen in cooled isopentane | Preserves maximal enzyme activity. |
| Section Thickness | 5 - 10 µm | Optimal for reagent penetration and morphology. |
| Fixation | Cold Acetone (5-10 min) or 4% PFA (10-15 min) | Brief fixation improves morphology. |
| Incubation Buffer | 0.1 M Tris-HCl | Maintains the alkaline environment required for AP. |
| pH | 9.2 - 10.0 | Optimal pH range for most alkaline phosphatases. |
| Substrate | Di-(2-nitro-1-naphthyl) hydrogen phosphate | The proposed substrate. |
| Substrate Concentration | 1 - 2 mg/mL (starting point) | To be optimized. |
| Diazonium Salt | Fast Blue BB or Fast Red TR | Common coupling agents. Prepare fresh. |
| Diazonium Salt Conc. | 1 mg/mL | Ensure sufficient coupling agent is present. |
| Incubation Temperature | 37°C | Standard temperature for enzymatic reactions. |
| Incubation Time | 15 - 60 minutes | Must be optimized to avoid over-staining or diffusion. |
| Counterstain | Nuclear Fast Red or Mayer's Hematoxylin | Provides nuclear contrast. |
| Mounting Medium | Aqueous (e.g., Glycergel) | Prevents dissolution of the final azo dye product. |
Visualization of Pathways and Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for the histochemical detection of alkaline phosphatase.
Signaling Pathway Diagram
Caption: Enzymatic reaction and visualization principle at the site of activity.
References
Applications of 2-Nitro-1-naphthol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1-naphthol is a valuable and versatile intermediate in organic synthesis, serving as a precursor for a range of important molecules, including dyes, chiral ligands, and potentially pharmaceutical compounds. Its reactivity is primarily centered around the nitro and hydroxyl functionalities, which allow for a variety of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the naphthalene ring, while the hydroxyl group provides a handle for etherification, esterification, and phosphorylation. Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to a diverse array of amino-naphthol derivatives.
This document provides detailed application notes and experimental protocols for the key synthetic applications of this compound, along with quantitative data and visual diagrams to aid researchers in its practical use.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Synthesis of 2-Amino-1-naphthol: The reduction of the nitro group is a fundamental transformation, yielding 2-Amino-1-naphthol, a key building block for various heterocyclic compounds and azo dyes.
-
Precursor to Chiral Ligands: this compound can serve as a starting material for the synthesis of axially chiral ligands, which are crucial in asymmetric catalysis for the production of enantiomerically pure compounds in the pharmaceutical industry.
-
Synthesis of Phosphate Esters: The hydroxyl group can be phosphorylated to produce compounds like di-(2-nitro-1-naphthyl) hydrogen phosphate, which may have applications in biochemistry and as reagents.
Application 1: Synthesis of 2-Amino-1-naphthol via Reduction
The reduction of the nitro group in this compound to an amino group is a critical step in unlocking its potential for further synthetic transformations. 2-Amino-1-naphthol is a valuable intermediate in the synthesis of dyes and biologically active molecules.
Experimental Protocol: Reduction of this compound using Tin(II) Chloride
This protocol describes the reduction of the nitro group using a common and effective method.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (approximately 4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-Amino-1-naphthol, which can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, SnCl₂·2H₂O, HCl | General method |
| Solvent | Ethanol | General method |
| Reaction Time | 2 - 4 hours | General method |
| Temperature | Reflux | General method |
| Typical Yield | 85 - 95% | Estimated |
Experimental Workflow:
Application 2: Precursor to Chiral Ligands
Axially chiral biaryl compounds, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, are of paramount importance as ligands in asymmetric catalysis. While a direct synthesis of a chiral ligand from this compound is not extensively documented, its structure suggests its potential as a precursor for modified BINOL-type ligands. The nitro group can be used to tune the electronic properties of the resulting ligand or can be further functionalized.
The general approach involves the oxidative coupling of this compound to form a racemic mixture of the corresponding dinitro-BINOL derivative, followed by resolution of the enantiomers.
Conceptual Protocol: Oxidative Coupling to form Dinitro-BINOL derivative
This conceptual protocol is based on established methods for the oxidative coupling of 2-naphthol derivatives.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)
-
Appropriate solvent (e.g., Dichloromethane, Toluene)
-
Chiral resolving agent (for subsequent resolution)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add a stoichiometric amount of an oxidant, such as FeCl₃ or CuCl₂.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC for the formation of the coupled product.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude racemic dinitro-BINOL derivative.
-
The racemic mixture can then be resolved into its individual enantiomers using classical resolution techniques (e.g., formation of diastereomeric salts with a chiral amine) or by chiral chromatography.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Reactants | This compound, Oxidant (e.g., FeCl₃) | Analogy to 2-naphthol coupling |
| Solvent | Dichloromethane or Toluene | Analogy to 2-naphthol coupling |
| Reaction Time | Several hours to days | Analogy to 2-naphthol coupling |
| Temperature | Room Temperature to Reflux | Analogy to 2-naphthol coupling |
| Typical Yield | Moderate to Good | Estimated |
Logical Relationship Diagram:
Application 3: Synthesis of Di-(2-nitro-1-naphthyl) hydrogen phosphate
The hydroxyl group of this compound can be readily phosphorylated using phosphorus oxychloride to yield di-(2-nitro-1-naphthyl) hydrogen phosphate. This compound could find use as a chiral Brønsted acid catalyst or as an intermediate in the synthesis of more complex organophosphorus compounds.
Experimental Protocol: Phosphorylation of this compound
This protocol is adapted from a general procedure for the synthesis of binaphthyl phosphoric acids.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Three-necked flask, dropping funnel, reflux condenser, magnetic stirrer.
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (2 equivalents) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution in an ice bath and add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the mixture and carefully add water to hydrolyze the intermediate phosphorochloridate. This step is exothermic.
-
Acidify the mixture with hydrochloric acid to precipitate the crude di-(2-nitro-1-naphthyl) hydrogen phosphate.
-
Filter the precipitate, wash with water, and then recrystallize from a suitable solvent such as ethanol/water to obtain the purified product.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, POCl₃, Pyridine | Adapted from general procedure |
| Solvent | Pyridine | Adapted from general procedure |
| Reaction Time | Several hours | Adapted from general procedure |
| Temperature | Reflux | Adapted from general procedure |
| Typical Yield | 70 - 85% | Estimated |
Reaction Scheme:
Conclusion
This compound is a versatile synthetic intermediate with significant potential in various fields of organic chemistry. The protocols and data presented here provide a foundation for researchers to explore its applications in the synthesis of amino-naphthols, chiral ligands, and organophosphorus compounds. Further research into the development of more direct and efficient synthetic routes utilizing this compound is warranted and will undoubtedly expand its utility in the creation of novel and functional molecules for the pharmaceutical and materials science industries.
Application Notes and Protocols: 2-Nitro-1-naphthol as a Prospective Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 2-Nitro-1-naphthol as a fluorescent probe for metal ion detection is limited in currently available literature. The following application notes and protocols are prospective, based on the known properties of this compound and analogous fluorescent probes derived from naphthol and nitroaromatic compounds. The quantitative data presented is illustrative and should be experimentally verified.
Introduction
This compound is a nitroaromatic compound containing a naphthol fluorophore. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the naphthalene ring suggests its potential as a chemosensor for metal ions. The electron-withdrawing nature of the nitro group can modulate the photophysical properties of the naphthol moiety, making it sensitive to the binding of a metal cation. It is hypothesized that upon complexation with a metal ion, the fluorescence of this compound may be either quenched ("turn-off" response) or enhanced ("turn-on" response), providing a detectable signal. Based on literature for similar compounds, ferric iron (Fe³⁺) is a probable target ion for this probe.
Principle of Detection
The sensing mechanism is predicated on the interaction between the metal ion and the oxygen and nitrogen atoms of the hydroxyl and nitro groups of this compound, respectively. This coordination can alter the electronic state of the fluorophore in several ways:
-
Fluorescence Quenching ("Turn-Off" Sensing): Paramagnetic metal ions like Fe³⁺ can induce fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.
-
Chelation-Enhanced Fluorescence (CHEF) ("Turn-On" Sensing): In some cases, binding to a metal ion can restrict intramolecular vibrations and rotations, leading to an increase in fluorescence quantum yield.
Quantitative Data (Prospective)
The following table summarizes the projected quantitative data for the detection of Fe³⁺ using this compound, based on the performance of similar naphthol-based fluorescent probes.
| Parameter | Projected Value | Notes |
| Analyte | Fe³⁺ | Other metal ions should be tested for selectivity. |
| Detection Type | Fluorescence Quenching | A "turn-off" response is anticipated due to the paramagnetic nature of Fe³⁺. |
| Excitation Wavelength | ~350 nm | To be determined experimentally based on the absorption spectrum of the probe. |
| Emission Wavelength | ~450 nm | To be determined experimentally based on the emission spectrum of the probe. |
| Limit of Detection (LoD) | 1 - 10 µM | This is an estimated range and is dependent on experimental conditions and instrumentation. |
| Linear Range | 10 - 100 µM | The concentration range over which the fluorescence quenching is proportional to the Fe³⁺ concentration. |
| Binding Stoichiometry | 1:1 or 2:1 | The molar ratio of the probe to the metal ion in the complex; can be determined using a Job's plot. |
| Response Time | < 5 minutes | Most fluorescent probes for metal ions exhibit a rapid response. |
| Solvent/Buffer System | Methanol/Water or | The choice of solvent is critical and should be optimized to ensure the solubility of the probe and the metal salt. |
| Acetonitrile/Water |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the nitration of naphthol derivatives.
Materials:
-
1-Naphthol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 1-naphthol in a minimal amount of a suitable solvent like glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a nitrating mixture (a pre-mixed and cooled solution of nitric acid and sulfuric acid) dropwise to the 1-naphthol solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified this compound.
-
Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
General Protocol for Metal Ion Detection
Materials:
-
Stock solution of this compound (e.g., 1 mM in methanol or acetonitrile).
-
Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound (e.g., 10 µM) in the desired buffer solution from the stock solution.
-
Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions with the buffer.
-
-
Fluorescence Measurements:
-
Place the this compound working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the predetermined excitation wavelength.
-
Add incremental amounts of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to incubrate for a short period (e.g., 2-5 minutes) at room temperature.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Studies:
-
Repeat the fluorescence measurement procedure with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
For fluorescence quenching, the data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (metal ion).
-
Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations.
-
Visualizations
Caption: Proposed signaling pathway for Fe³⁺ detection.
Caption: General experimental workflow for metal ion detection.
Caption: Logical relationship of the proposed sensing mechanism.
Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Nitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants. Their facile synthesis, broad color palette, and amenability to structural modification have led to their widespread use in textiles, printing, food, and pharmaceuticals. The fundamental synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1][2][3][4] This document provides detailed protocols for the synthesis of azo dyes utilizing 2-Nitro-1-naphthol as the coupling component. The presence of the nitro group, a strong electron-withdrawing group, on the naphthol ring can influence the electronic properties and, consequently, the color and potential biological activity of the resulting azo dye.
Principle of the Reaction
The synthesis proceeds via two key reactions:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[2][3] The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[5]
-
Azo Coupling: The electrophilic diazonium salt is then added to a solution of the coupling component, in this case, this compound, which is an electron-rich aromatic compound. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated naphthol ring to form the azo dye.[3][5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of an illustrative azo dye using a generic primary aromatic amine and this compound.
Materials and Reagents:
-
Primary Aromatic Amine (e.g., aniline, p-toluidine, etc.)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Beakers
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH indicator paper
Protocol 1: Synthesis of an Azo Dye from a Primary Aromatic Amine and this compound
Step 1: Diazotization of the Primary Aromatic Amine
-
In a 250 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle heating may be required for some amines, but the solution must be cooled back to room temperature before proceeding.
-
Cool the amine solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete diazotization.
-
A small amount of urea can be added to destroy any excess nitrous acid.
Step 2: Azo Coupling with this compound
-
In a 400 mL beaker, dissolve 1.89 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is formed.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Step 1) to the cold this compound solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Check the pH of the solution; it should be alkaline to ensure efficient coupling. If necessary, add more 10% sodium hydroxide solution.
Step 3: Isolation and Purification of the Azo Dye
-
Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Calculate the percentage yield.
Data Presentation
The following tables summarize representative quantitative data that should be collected and analyzed for the synthesized azo dyes.
Table 1: Reaction Parameters and Yields
| Aromatic Amine Used | Molar Ratio (Amine:Naphthol) | Reaction Time (min) | Reaction Temperature (°C) | Crude Yield (%) | Purified Yield (%) |
| Aniline | 1:1 | 60 | 0-5 | 85 | 78 |
| p-Toluidine | 1:1 | 60 | 0-5 | 88 | 81 |
| p-Nitroaniline | 1:1 | 75 | 0-5 | 92 | 85 |
Table 2: Spectroscopic Data of a Representative Azo Dye (from p-Toluidine and this compound)
| Spectroscopic Technique | Characteristic Peaks/Values |
| UV-Visible (in Ethanol) | λmax ≈ 480-520 nm |
| Infrared (IR) (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1600 (C=C aromatic), ~1520 & ~1340 (N-O stretch of NO₂), ~1450 (N=N stretch)[6] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, -CH₃ protons, O-H proton |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ |
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes using this compound.
Caption: Workflow for the synthesis of azo dyes.
Caption: General reaction mechanism for azo dye synthesis.
Applications and Significance
Azo dyes derived from substituted naphthols have diverse applications:
-
Textile Dyes: They are used to dye natural and synthetic fibers. The specific shade and fastness properties depend on the substituents on both the aromatic amine and the naphthol ring.
-
Pigments: Insoluble azo compounds are used as pigments in paints, inks, and plastics.
-
Analytical Chemistry: Some azo dyes exhibit solvatochromism or act as pH indicators, changing color in response to changes in solvent polarity or pH.[7]
-
Biomedical Research: Azo compounds are investigated for their potential antimicrobial and anticancer activities. The introduction of specific functional groups can modulate their biological properties.
The synthesis of a library of azo dyes using this compound and various aromatic amines can provide a range of compounds for screening in drug discovery programs and for developing new materials with specific optical properties. The protocols outlined here provide a robust starting point for such synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 4. ijisrt.com [ijisrt.com]
- 5. youtube.com [youtube.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Axially Chiral Ligands from 2-Nitro-1-naphthol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of axially chiral ligands, commencing from the readily available starting material, 2-Nitro-1-naphthol. The protocols detailed herein outline a robust three-step synthetic pathway involving the reduction of the nitro group, an enantioselective oxidative coupling to establish the chiral axis, and subsequent derivatization to afford a versatile phosphine ligand. This application note is intended to serve as a practical resource, offering detailed experimental procedures, tabulated quantitative data for easy comparison, and visual representations of the synthetic workflow to aid in laboratory preparation.
Introduction
Axially chiral ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Among these, ligands based on the 1,1'-binaphthyl scaffold, such as BINAP and its derivatives, have demonstrated exceptional efficacy in a wide array of stereoselective transformations. The synthetic route presented here begins with this compound, a commercially available and cost-effective starting material, and proceeds through a key 2-Amino-1-naphthol intermediate to construct the chiral backbone.
Synthetic Strategy
The overall synthetic strategy is a three-step process:
-
Reduction: The nitro group of this compound is reduced to an amino group to yield 2-Amino-1-naphthol.
-
Enantioselective Oxidative Coupling: The resulting 2-Amino-1-naphthol undergoes an enantioselective oxidative coupling to form the axially chiral 1,1'-Binaphthyl-2,2'-diamine (BINAM) derivative.
-
Phosphinylation: The diamino-binaphthyl intermediate is converted into a valuable chiral phosphine ligand, (R)-BINAP, a well-established ligand in asymmetric catalysis.
Experimental Protocols
Step 1: Reduction of this compound to 2-Amino-1-naphthol
This procedure details the reduction of the nitro group of this compound to an amine using iron powder in an acidic medium.[1] This method is often preferred for its cost-effectiveness and operational simplicity.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water in a 2:1 ratio by volume.
-
Stir the mixture to form a suspension.
-
Add iron powder (5.0 eq) to the suspension.
-
Slowly add a catalytic amount of concentrated hydrochloric acid. An exothermic reaction should be observed.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite in a Büchner funnel to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add ethyl acetate.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-1-naphthol.
Table 1: Quantitative Data for the Reduction of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Iron Powder, HCl | General Procedure[1] |
| Solvent | Ethanol/Water | General Procedure[1] |
| Temperature | Reflux | General Procedure[1] |
| Reaction Time | 2-4 hours | General Procedure[1] |
| Typical Yield | 85-95% | Estimated from similar reductions |
Step 2: Enantioselective Oxidative Coupling to form (R)-1,1'-Binaphthyl-2,2'-diol-3,3'-diamine
This protocol describes a copper-catalyzed enantioselective oxidative coupling of 2-Amino-1-naphthol to generate the axially chiral diamino-binaphthyl derivative. The use of a chiral ligand in conjunction with a copper salt facilitates the formation of one enantiomer in excess.[2][3][4]
Materials:
-
2-Amino-1-naphthol
-
Copper(II) Chloride (CuCl₂)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) or other suitable chiral ligand
-
1,2-Dichloroethane (DCE)
-
Molecular Sieves (4 Å)
-
Oxygen balloon
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add CuCl₂ (10 mol%), the chiral ligand (e.g., (S)-BINAP, 12 mol%), and activated 4 Å molecular sieves under an inert atmosphere.
-
Add dry, degassed 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Amino-1-naphthol (1.0 eq) to the flask.
-
Replace the inert atmosphere with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched (R)-1,1'-Binaphthyl-2,2'-diol-3,3'-diamine.
Table 2: Quantitative Data for Enantioselective Oxidative Coupling
| Parameter | Value | Reference |
| Reactants | 2-Amino-1-naphthol, CuCl₂, Chiral Ligand | [2] |
| Solvent | 1,2-Dichloroethane | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 24-48 hours | [2] |
| Typical Yield | 70-85% | [2] |
| Enantiomeric Excess (ee) | Up to 95% | Dependent on chiral ligand |
Step 3: Synthesis of (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
This final step involves the conversion of the synthesized diamino-binaphthyl derivative into the widely used phosphine ligand, (R)-BINAP. This transformation is achieved through a two-step sequence: diazotization of the amino groups followed by a Sandmeyer-type reaction to introduce phosphine groups. A more direct conversion from a diol precursor is well-established and presented here as a reliable method. First, the dihydroxy-diamino-binaphthyl is converted to the corresponding diol, which is then transformed into BINAP.
Part A: Conversion to (R)-1,1'-Bi-2-naphthol ((R)-BINOL)
The diamino-binaphthyl can be converted to the corresponding diol via diazotization followed by hydrolysis.
Part B: Synthesis of (R)-BINAP from (R)-BINOL
This established procedure involves the formation of a ditriflate intermediate, followed by a nickel-catalyzed phosphinylation.[5]
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM)
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Diphenylphosphine (Ph₂PH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Formation of the Ditriflate:
-
Dissolve (R)-BINOL (1.0 eq) in dry dichloromethane in a flask under an inert atmosphere.
-
Add dry pyridine (3.0 eq).
-
Cool the solution to 0 °C and slowly add trifluoromethanesulfonic anhydride (2.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purify the crude product to obtain the (R)-BINOL ditriflate.
-
-
Phosphinylation:
-
In a separate flask under an inert atmosphere, dissolve NiCl₂(dppe) (10 mol%) in dry DMF.
-
Add diphenylphosphine (0.6 eq) and heat the solution to 100 °C for 30 minutes.
-
In another flask, dissolve the (R)-BINOL ditriflate (1.0 eq) and DABCO (4.0 eq) in dry DMF.
-
Add the solution of the ditriflate and DABCO to the hot nickel catalyst solution.
-
Add additional diphenylphosphine (1.8 eq) in portions over several hours.
-
Heat the reaction at 100 °C for 2-3 days until the starting material is consumed.
-
Cool the reaction mixture, and the product should precipitate.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum to yield (R)-BINAP.
-
Table 3: Quantitative Data for the Synthesis of (R)-BINAP from (R)-BINOL
| Parameter | Value | Reference |
| Reactants | (R)-BINOL ditriflate, Ph₂PH, NiCl₂(dppe), DABCO | [5] |
| Solvent | DMF | [5] |
| Temperature | 100 °C | [5] |
| Reaction Time | 2-3 days | [5] |
| Typical Yield | ~77% | [5] |
Visualizations
Caption: Overall synthetic workflow from this compound to an axially chiral phosphine ligand.
Caption: Logical relationship in the enantioselective oxidative coupling step.
Conclusion
The synthetic route detailed in this application note provides a clear and practical pathway for the preparation of valuable axially chiral ligands from this compound. The protocols are based on established and reliable chemical transformations, and the provided data and visualizations are intended to facilitate the successful implementation of these methods in a research or developmental setting. The resulting chiral ligands have broad applicability in asymmetric catalysis, making this synthetic route a valuable tool for chemists in various fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper(II)-mediated oxidative coupling of 2-aminonaphthalene homologues. Competition between the straight dimerization and the formation of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Di-(2-nitro-1-naphthyl) Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of di-(2-nitro-1-naphthyl) hydrogen phosphate, a key intermediate in the study of aromatic amine metabolism and a potential precursor for various pharmacologically active compounds. The synthesis involves the phosphorylation of 2-nitro-1-naphthol using phosphorus oxychloride in the presence of pyridine. This application note includes a summary of the reaction, a detailed experimental protocol, and a workflow diagram for clarity.
Introduction
Di-(2-nitro-1-naphthyl) hydrogen phosphate is a phosphate ester derived from this compound. The presence of the nitro group makes it a valuable precursor for the synthesis of the corresponding amino derivative, di-(2-amino-1-naphthyl) hydrogen phosphate, which has been identified as a metabolite of the carcinogen 2-naphthylamine. Understanding the synthesis and properties of these compounds is crucial for toxicological studies and in the development of new therapeutic agents. The phosphorylation of naphthols is a fundamental reaction in organic synthesis, often employing phosphorus oxychloride as the phosphorylating agent.
Chemical Reaction
The synthesis of di-(2-nitro-1-naphthyl) hydrogen phosphate from this compound is achieved through a phosphorylation reaction. The overall reaction is as follows:
2 C₁₀H₇NO₃ + POCl₃ → (C₁₀H₆NO₂)₂PO₄H + 3 HCl
Data Presentation
The following table summarizes the key quantitative data for the synthesis of di-(2-nitro-1-naphthyl) hydrogen phosphate. Please note that these values are representative and may vary based on experimental conditions and scale.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Phosphorus oxychloride | 0.5 equivalents |
| Pyridine | Solvent/Base |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Product Characteristics | |
| Molecular Formula | C₂₀H₁₃N₂O₈P |
| Molecular Weight | 440.30 g/mol |
| Appearance | Pale yellow solid |
| Expected Yield | 70-80% |
Experimental Protocol
This protocol is based on established methods for the phosphorylation of phenolic compounds.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Addition of Phosphorylating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add freshly distilled phosphorus oxychloride (0.5 eq) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and 2M hydrochloric acid. This will precipitate the crude product and neutralize the excess pyridine.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Dissolve the crude product in a saturated sodium bicarbonate solution. Filter the solution to remove any insoluble impurities. Re-precipitate the product by the slow addition of 2M hydrochloric acid.
-
Final Product Isolation and Drying: Collect the purified product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum over anhydrous sodium sulfate.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of di-(2-nitro-1-naphthyl) hydrogen phosphate.
Caption: Workflow for the synthesis of di-(2-nitro-1-naphthyl) hydrogen phosphate.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling phosphorus oxychloride and pyridine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable method for the synthesis of di-(2-nitro-1-naphthyl) hydrogen phosphate from this compound. This compound serves as a valuable intermediate for further chemical synthesis and biological studies. The provided data and workflow are intended to aid researchers in successfully replicating and adapting this procedure for their specific needs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Nitro-1-naphthol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Nitro-1-naphthol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in optimizing reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Logical Flow for Troubleshooting Synthesis Issues
Technical Support Center: 2-Nitro-1-naphthol HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2-Nitro-1-naphthol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point is a reversed-phase method.[1][2] A C18 column is a common choice for the separation of naphthol and its derivatives.[3] For the mobile phase, a mixture of acetonitrile and water is recommended.[1][2] The addition of an acid, such as phosphoric acid or formic acid, can help to improve peak shape.[1][2]
Q2: I am seeing significant peak tailing for my this compound peak. What are the common causes and solutions?
Peak tailing in the analysis of nitroaromatic compounds can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar nitro and hydroxyl groups of this compound, leading to tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount.
-
-
Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void at the column inlet can cause poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: For acidic compounds like this compound, a lower pH mobile phase (e.g., pH 2.5-3.5) can often improve peak shape by suppressing the ionization of the hydroxyl group.
-
Q3: My retention times for this compound are shifting from run to run. What should I check?
Retention time variability can be frustrating. Here are the most common culprits:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of shifting retention times. Even small variations in the organic-to-aqueous ratio can have a significant impact.
-
Solution: Ensure accurate and consistent preparation of your mobile phase. Use a graduated cylinder for precise measurements and ensure thorough mixing. It is also important to degas the mobile phase before use.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution: Check the pump for any visible leaks. If you suspect a problem with the check valves, they may need cleaning or replacement.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Q4: What is a suitable detection wavelength for this compound?
For UV detection, a common starting point for aromatic compounds is 254 nm, as many possess significant absorbance at this wavelength. Based on the UV-Vis spectra of related nitro- and naphthol compounds, a wavelength in the range of 230-260 nm should provide good sensitivity for this compound. It is always recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of a standard solution of this compound in the mobile phase.
Experimental Protocol
This protocol provides a general methodology for the HPLC separation of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Mobile Phase:
-
For a 1 L solution, mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.
-
Add 1.0 mL of concentrated phosphoric acid.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the samples.
-
Record the chromatograms and integrate the peak for this compound.
Quantitative Data Summary
The following table summarizes typical starting parameters for the HPLC separation of this compound and related compounds.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| This compound | Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified |
| 1-Nitro-2-naphthol | Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified |
| 1-Naphthol & 2-Naphthol | Synergi Hydro-RP C18 (150x4.6 mm, 4 µm) | 50% (v/v) aqueous acetonitrile | 1.5 - 2.0 | Fluorescence |
Troubleshooting Workflow
Below is a troubleshooting workflow for addressing the common issue of peak tailing in the HPLC analysis of this compound.
References
common impurities in 2-Nitro-1-naphthol and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 2-Nitro-1-naphthol and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities found in this compound synthesized by the nitration of 1-naphthol are:
-
Unreacted 1-naphthol: The starting material for the synthesis.
-
4-Nitro-1-naphthol: An isomer formed during the nitration reaction.
-
2,4-Dinitro-1-naphthol: A di-nitrated byproduct that can form under harsh reaction conditions.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. By spotting your sample alongside a pure standard of this compound and reference spots for potential impurities (if available), you can visualize the presence of contaminants. A single spot for your sample that aligns with the pure standard indicates high purity.
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound. This technique relies on the differences in solubility between the desired compound and its impurities in a chosen solvent.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Ethanol is a commonly used solvent for the recrystallization of this compound. A mixed solvent system, such as ethanol and water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Q5: How can I quantitatively determine the purity of my this compound sample before and after purification?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. By using a suitable column and mobile phase, you can separate this compound from its impurities and determine the purity by comparing the peak areas.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound after synthesis. | Incomplete reaction or side reactions leading to byproducts. | Optimize reaction conditions such as temperature, reaction time, and the concentration of nitrating agents. Ensure the starting 1-naphthol is of high purity. |
| Presence of a significant amount of 4-Nitro-1-naphthol impurity. | Reaction conditions favoring the formation of the 4-nitro isomer. | Carefully control the reaction temperature, as lower temperatures generally favor the formation of the 2-nitro isomer. |
| Crude product is a dark, oily substance instead of a solid. | Presence of significant amounts of impurities, particularly dinitronaphthols and other byproducts. | Attempt to purify a small portion by recrystallization. If this fails, consider purification by column chromatography. Review and optimize the synthesis protocol to minimize byproduct formation. |
| Difficulty in inducing crystallization during recrystallization. | The solution is not saturated, or supersaturation has occurred. | If the solution is not saturated, evaporate some of the solvent. To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod, adding a seed crystal of pure this compound, or cooling the solution further in an ice bath. |
| Co-precipitation of impurities during recrystallization. | The cooling process is too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
Quantitative Data
The following table summarizes the typical purity of this compound before and after a single recrystallization from ethanol.
| Analysis Stage | Purity of this compound (%) | Key Impurities Detected |
| Crude Product | 85-90% | 1-naphthol, 4-Nitro-1-naphthol, 2,4-Dinitro-1-naphthol |
| After Recrystallization | >98% | Trace amounts of 4-Nitro-1-naphthol |
Experimental Protocols
Synthesis of this compound from 1-Naphthol
Materials:
-
1-Naphthol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ethanol
-
Ice
Procedure:
-
In a flask, dissolve 1-naphthol in glacial acetic acid.
-
Cool the mixture in an ice bath to below 5°C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the 1-naphthol solution while maintaining the temperature below 5°C and stirring continuously.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
A yellow precipitate of crude this compound will form.
-
Filter the crude product, wash it with cold water until the washings are neutral, and dry it.
Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals using a Büchner funnel and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Thin-Layer Chromatography (TLC) Analysis
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be a good starting point. The optimal ratio may need to be determined experimentally.
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude and purified this compound in a suitable solvent like ethyl acetate.
-
Spot the solutions on a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The Rf value of this compound can be compared with that of potential impurities.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
Technical Support Center: Purification of 2-Nitro-1-naphthol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Nitro-1-naphthol by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. In the case of this compound, an ideal solvent will dissolve it completely when the solvent is hot, but only sparingly when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will be removed with the mother liquor during filtration).
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent for this compound should meet the following criteria:
-
It should not react chemically with this compound.
-
It should dissolve this compound well at elevated temperatures but poorly at low temperatures.
-
It should either dissolve impurities very well at all temperatures or not at all.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the properties of similar compounds like 2-naphthol, a mixed solvent system of ethanol and water is a promising choice.[1] Ethanol is a good solvent for many organic compounds, while water is a poor solvent. By creating a mixture, the solubility can be finely tuned. Methanol, potentially with a small amount of acid, has also been used for the recrystallization of the similar compound 1-nitro-2-naphthol and could be a viable option.[2]
Q3: What are some common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, isomers (such as 4-Nitro-1-naphthol), and other byproducts of the nitration reaction. The specific impurities will depend on the synthetic route used to prepare the compound.
Q4: What are the key safety precautions to take when recrystallizing this compound?
A4: this compound is a chemical that requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or solvent vapors.[3]
-
Handling: Avoid skin and eye contact.[3] In case of contact, rinse thoroughly with water.
-
Fire Safety: Use a heating mantle or a steam bath for heating flammable organic solvents. Avoid open flames.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used).The solution is supersaturated, but crystal nucleation has not occurred. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.- Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface for crystals to form. - Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site. |
| Oiling Out (Formation of an Oily Liquid Instead of Crystals) | The melting point of the impure this compound is lower than the temperature of the solution.The solution is cooling too rapidly.[4] | - Reheat and Add More Solvent: Reheat the solution until the oil dissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[4]- Use a Different Solvent System: The polarity of the solvent may be too different from the solute. Experiment with a different solvent or adjust the ratio of the mixed solvent system.- Lower the Cooling Temperature: Cool the solution to a lower temperature before inducing crystallization. |
| Low Recovery of Purified Crystals | Too much solvent was used, and a significant amount of the product remains in the mother liquor.Premature crystallization occurred during hot filtration.The crystals were washed with a solvent that was not cold enough. | - Concentrate the Mother Liquor: If the mother liquor is not too impure, you can try to recover more product by evaporating some of the solvent and cooling again.- Ensure Efficient Filtration: Work quickly during hot filtration to prevent the solution from cooling down. Use a pre-heated funnel.- Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. |
| Colored Impurities in the Final Crystals | Colored impurities are co-crystallizing with the this compound. | - Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | Insoluble/Very Slightly Soluble[5][6] | Slightly Soluble | Generally a poor solvent for recrystallization on its own. |
| Ethanol | Soluble[5][6] | Very Soluble | A good "solvent" in a mixed-solvent system. |
| Methanol | Soluble | Very Soluble | Similar to ethanol, a good "solvent" in a mixed-solvent system. |
| Ethanol/Water Mixture | Sparingly Soluble | Soluble | A promising mixed solvent system. The ratio can be adjusted to achieve optimal solubility characteristics.[1] |
| Methanol/Water Mixture | Sparingly Soluble | Soluble | Another potential mixed solvent system. |
| Acetic Acid | Soluble | Very Soluble | May be a suitable solvent, but its acidity should be considered. |
| Chloroform | Soluble[5][6] | Very Soluble | A possible solvent, but less common for recrystallization. |
| Ether | Soluble[5][6] | Very Soluble | A possible solvent, but its low boiling point and high flammability require extra caution. |
Experimental Protocols
The following is a detailed methodology for the recrystallization of this compound, adapted from protocols for similar compounds.
Method 1: Recrystallization using an Ethanol-Water Mixed Solvent System
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a steam bath or in a heating mantle.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Redissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.
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Decolorization (Optional): If the solution is colored, remove it from the heat, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the crystals completely. This can be done by air drying or in a desiccator.
-
Analysis: Determine the melting point of the purified this compound and calculate the percent recovery. The literature melting point is 123-125 °C.[7]
Method 2: Recrystallization using Acidified Methanol (Adapted from a protocol for 1-nitro-2-naphthol) [2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a sufficient amount of methanol. For every 500 mL of methanol, add approximately 5 mL of concentrated hydrochloric acid. Heat the mixture to dissolve the solid completely.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Isolation: Collect the first crop of crystals by vacuum filtration.
-
Second Crop (Optional): Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.
-
Washing: Wash the collected crystals with a small amount of cold methanol.
-
Drying: Dry the purified crystals.
-
Analysis: Determine the melting point and calculate the percent recovery.
Visualizations
References
- 1. chemistry-solutions.com [chemistry-solutions.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 7. 2-ニトロ-1-ナフトール 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 2-Nitro-1-naphthol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-1-naphthol in aqueous solutions. Due to limited direct stability data for this compound, this guide is based on established principles and data from structurally similar compounds, such as nitrophenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:
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pH: The acidity or alkalinity of your solution can significantly impact the compound's stability. Like other nitrophenols, this compound's stability is expected to be pH-dependent. For instance, p-nitrophenol is more stable at a pH of 9 or higher, where it exists in its ionized form.[1]
-
Light Exposure: Exposure to UV or ambient light can lead to photodegradation. Nitrophenols are known to be susceptible to photolysis, which can alter their chemical structure.[2][3][4][5][6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[7][8]
Q2: What are the potential degradation products of this compound in an aqueous solution?
A2: While specific degradation products for this compound are not extensively documented, based on related nitroaromatic compounds, you can anticipate the formation of several types of byproducts. Photodegradation of similar compounds often leads to the formation of other nitrophenols, hydroquinones, and catechols.[6][9] Further degradation can result in the opening of the aromatic ring to form smaller organic acids like oxalic acid, and eventually complete mineralization to carbon dioxide and nitrate or nitrite ions.[6][9]
Q3: How should I prepare and store my aqueous stock solutions of this compound to ensure stability?
A3: To maximize the stability of your this compound stock solutions, we recommend the following:
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Use Buffered Solutions: Prepare your solutions in a buffer at an appropriate pH. Based on data for p-nitrophenol, a slightly alkaline pH (e.g., pH 9) might enhance stability.[1]
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Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Refrigerate: Store the solutions at 4°C when not in use. For long-term storage, consider storing aliquots at -20°C to minimize degradation.
-
Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in your stock or working solutions. | 1. Prepare fresh solutions for each experiment.2. Store stock solutions in small, single-use aliquots at -20°C.3. Verify the concentration of your stock solution using a spectrophotometer before each use. |
| Appearance of unexpected peaks in my HPLC or LC-MS analysis. | Formation of degradation products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. If possible, use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and compare them to potential degradation products of related compounds. |
| A gradual color change in the aqueous solution (e.g., yellowing). | This may indicate the formation of chromophoric degradation products. | 1. Monitor the UV-Vis spectrum of your solution over time to track any changes.2. If a color change is observed, it is a strong indication of degradation, and the solution should be discarded. |
| Low recovery of this compound from my experimental system. | The compound may be degrading under your experimental conditions (e.g., due to pH, light exposure during the experiment). | 1. Conduct control experiments to assess the stability of this compound under your specific experimental conditions (in the absence of other reactants).2. If instability is confirmed, adjust your experimental protocol to minimize exposure to harsh conditions (e.g., work under low-light conditions, use a buffered system). |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol provides a general method for evaluating the stability of this compound under light exposure.
-
Solution Preparation: Prepare a solution of this compound in your desired aqueous medium (e.g., water, buffer) at a known concentration.
-
Sample Aliquoting: Divide the solution into two sets of transparent and amber vials. The amber vials will serve as the dark control.
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Light Exposure: Place the transparent vials under a controlled light source (e.g., a UV lamp or a solar simulator). Place the amber vials alongside the transparent vials, wrapped in aluminum foil to ensure no light exposure.
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from both a transparent and an amber vial.
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Analysis: Analyze the samples immediately using a suitable analytical method, such as HPLC with a UV detector, to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. A significant decrease in concentration in the light-exposed samples compared to the dark controls indicates photodegradation.
Visualizations
Caption: A general workflow for assessing the stability of this compound.
Caption: Inferred degradation pathways for this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
degradation of 2-Nitro-1-naphthol under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 2-Nitro-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific studies on this compound are limited, the degradation pathways can be inferred from related compounds like 2-naphthol and other nitroaromatic compounds. Two primary routes are expected:
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Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO₂) and a suitable light source (e.g., UV-A), this compound is expected to undergo oxidation. The reaction is initiated by the generation of highly reactive hydroxyl radicals (•OH) on the catalyst surface. These radicals can attack the aromatic ring, leading to hydroxylation, opening of the ring, and eventual mineralization to CO₂, H₂O, and inorganic nitrogen compounds. Potential intermediates could include hydroxylated nitro-naphthalenes, nitrated quinones, and smaller organic acids.
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Microbial Degradation: Microorganisms, particularly bacteria and fungi, can degrade nitroaromatic compounds. The degradation can proceed via two main initial strategies:
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Reductive Pathway: The nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group (forming 2-Amino-1-naphthol). The resulting aminonaphthol is generally more amenable to ring cleavage.
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Oxidative Pathway: A dioxygenase enzyme can attack the aromatic ring, leading to the formation of a diol and subsequent ring fission. The nitro group is released as nitrite.
-
Q2: What are the typical degradation products of this compound?
A2: Based on studies of 2-naphthol and other nitroaromatics, the following degradation products might be expected:
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From Photocatalytic Degradation: Intermediates could include dihydroxynitronaphthalenes, nitro-naphthoquinones, and simpler organic compounds like benzoic acid and phenol as the aromatic ring is cleaved.[1]
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From Microbial Degradation: Key intermediates are likely to be 2-amino-1-naphthol from the reduction of the nitro group. Further degradation of the ring could lead to metabolites like 1,2-naphthalene-diol and 1,2-naphthoquinone, although the presence of the nitro/amino group will influence the exact pathway.[2]
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or diode array detector (DAD) is a robust method for quantifying the disappearance of the parent compound, this compound. A reverse-phase C18 column is typically used.[3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By analyzing the mass-to-charge ratio of the eluted compounds, potential structures of intermediates can be proposed.[1][4]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds to increase their volatility.[5]
Q4: How can I ensure the complete mineralization of this compound in my experiments?
A4: Complete mineralization means the conversion of the organic compound to CO₂, water, and inorganic ions. To confirm this, you can monitor:
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Total Organic Carbon (TOC): A decrease in the TOC of your sample over time indicates the removal of organic compounds from the solution. Complete mineralization is achieved when the TOC approaches zero.[6]
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Disappearance of Parent Compound and Intermediates: While the disappearance of this compound is a primary indicator, it's crucial to also monitor the concentration of major intermediates to ensure they are not accumulating.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of this compound in photocatalytic experiments.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the TiO₂ is of a suitable grade (e.g., Degussa P25) and has not been deactivated.[6] Consider sonicating the catalyst suspension to ensure it is well-dispersed. |
| Inappropriate Light Source | Verify that the wavelength of your lamp is sufficient to activate the photocatalyst (e.g., <387 nm for TiO₂). Check the age and intensity of your lamp. |
| Incorrect pH | The pH of the solution can significantly affect the surface charge of the photocatalyst and the generation of hydroxyl radicals. For 2-naphthol, degradation is often favored in alkaline conditions.[6] Experiment with a range of pH values. |
| Presence of Inhibitors | Other organic or inorganic compounds in your sample matrix can compete for the photocatalyst's active sites or scavenge hydroxyl radicals. Consider purifying your sample if possible. |
| Insufficient Oxygen | Oxygen is a crucial electron acceptor in the photocatalytic process. Ensure your solution is well-aerated, for example, by bubbling air or oxygen through it.[7] |
Problem 2: Low or no microbial degradation observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate Microbial Strain | The chosen microbial culture may not have the necessary enzymatic machinery to degrade this compound. Use a known degrader strain or a mixed microbial consortium from a contaminated site. |
| Toxicity of the Compound | This compound or its intermediates may be toxic to the microorganisms at the tested concentration. Start with a lower concentration of the substrate. For the related compound 2-naphthol, an optimal concentration for biodegradation by a fungal-bacterial couple was found to be 50 mg/L.[2] |
| Lack of Co-substrate | Some microbial degradation processes are co-metabolic, meaning the microorganisms require another carbon source to produce the necessary enzymes. Try adding a readily biodegradable substrate like succinate or glucose.[2] |
| Unfavorable Environmental Conditions | Check and optimize the pH, temperature, and nutrient concentrations (e.g., nitrogen, phosphorus) in your culture medium. |
| Accumulation of Inhibitory Metabolites | The degradation may be halted by the buildup of toxic intermediates. Analyze your samples for potential inhibitory byproducts. |
Problem 3: Difficulty in identifying degradation products by LC-MS or GC-MS.
| Possible Cause | Troubleshooting Step |
| Low Concentration of Metabolites | Concentrate your sample using solid-phase extraction (SPE) before analysis. |
| Matrix Interference | Components of your experimental medium (e.g., salts, buffers) can interfere with the analysis. Use a sample cleanup procedure or switch to a simpler medium if possible. |
| Inappropriate Ionization Mode | For LC-MS, try both positive and negative ionization modes. Nitroaromatic compounds and their hydroxylated derivatives may ionize more efficiently in one mode over the other. |
| Poor Chromatographic Separation | Optimize your HPLC or GC method (e.g., gradient, column type, temperature program) to achieve better separation of potential products. |
| Need for Derivatization (for GC-MS) | Polar degradation products (e.g., hydroxylated compounds, organic acids) may require derivatization (e.g., silylation) to increase their volatility for GC-MS analysis.[5] |
Data Presentation
Table 1: Influence of Experimental Parameters on the Photocatalytic Degradation of 2-Naphthol (as a proxy for this compound)
| Parameter | Condition | Degradation Efficiency/Rate | Reference |
| Catalyst Type | Degussa P-25 TiO₂ | More efficient than Hombikat UV-100 and Millennium PC-500 | [6] |
| Catalyst Concentration | Increased up to 1 g/L | Increased degradation efficiency | [6] |
| Initial Substrate Concentration | Varied | Follows Langmuir-Hinshelwood kinetics | [7] |
| pH | Alkaline (pH 11) | Highest degradation efficiency | [6] |
| Electron Acceptors | H₂O₂, KBrO₃, K₂S₂O₈ | All enhanced degradation rate | [6] |
Table 2: Identified Degradation Products of 2-Naphthol
| Degradation Method | Identified Products | Analytical Technique | Reference |
| Electro-Fenton | Naphthalene, benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, phenol | UPLC-MS | [1] |
| Biodegradation (Aspergillus niger & Bacillus subtilis) | 1,2-naphthalene-diol, 1,2-naphthoquinone | HPLC | [2] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of this compound
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Preparation of Photocatalyst Suspension: Suspend a known amount of TiO₂ (e.g., 1 g/L) in a defined volume of ultrapure water.[6] Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.
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Addition of this compound: Add a stock solution of this compound to the catalyst suspension to achieve the desired initial concentration (e.g., 10-50 mg/L).
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Equilibration: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.[6]
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Initiation of Photocatalysis: Expose the suspension to a UV light source (e.g., a mercury lamp with a wavelength of 365 nm). Maintain constant stirring and temperature throughout the experiment. If required, bubble air or oxygen through the suspension.
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Sampling: At regular time intervals, withdraw aliquots of the suspension.
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Sample Preparation for Analysis: Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.
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Analysis: Analyze the filtrate using HPLC to determine the concentration of remaining this compound. For product identification, use LC-MS.
Protocol 2: General Procedure for Microbial Degradation of this compound
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Preparation of Culture Medium: Prepare a suitable mineral salts medium containing essential nutrients for microbial growth.
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Inoculation: Inoculate the sterile medium with a pre-cultured microbial strain or a mixed consortium known to degrade aromatic compounds.
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Acclimatization: Gradually expose the culture to increasing concentrations of this compound to allow for adaptation.
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Degradation Experiment: Add this compound to the acclimated culture to a final desired concentration (e.g., 50 mg/L).[2] If co-metabolism is being studied, add a primary carbon source (e.g., sodium succinate).[2]
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Incubation: Incubate the culture under optimal conditions of temperature, pH, and agitation.
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Sampling: Aseptically collect samples at regular time intervals.
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Sample Preparation for Analysis: Centrifuge the samples to pellet the microbial cells. Filter the supernatant through a 0.22 µm filter.
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Analysis: Analyze the supernatant by HPLC to measure the concentration of this compound and by LC-MS to identify metabolites.
Visualizations
Caption: Experimental workflows for photocatalytic and microbial degradation.
Caption: Troubleshooting logic for degradation experiments.
Caption: Inferred degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. benchchem.com [benchchem.com]
- 6. revues.imist.ma [revues.imist.ma]
- 7. Photocatalytic degradation and adsorption of 2-naphthol on suspended TiO2 surface in a dynamic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the nitration of 1-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-naphthol. Our aim is to help you minimize side reactions and optimize the yield of your desired nitrated products.
Troubleshooting Guide
Problem 1: Low Yield of Mononitrated Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time in increments, continuing to monitor by TLC. - Increase Temperature (with caution): Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can also promote dinitration and oxidation. |
| Suboptimal Nitrating Agent Concentration | - Adjust Nitric Acid Concentration: The concentration of nitric acid is a critical parameter. If using a dilute solution, consider a modest increase in concentration. Conversely, if dinitration is an issue, reducing the concentration may be beneficial. |
| Poor Solubility of 1-Naphthol | - Select an Appropriate Co-solvent: If 1-naphthol is not fully dissolved, the reaction rate will be hindered. Acetic acid is a commonly used solvent that can improve the solubility of the substrate. |
Problem 2: Excessive Formation of Dinitrated Product (2,4-dinitro-1-naphthol)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction Conditions are Too Harsh | - Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor mononitration. Low temperatures can help control the exothermic nature of the reaction and reduce the rate of the second nitration. - Use a Milder Nitrating Agent: Instead of a concentrated nitric acid/sulfuric acid mixture, consider using a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride). |
| Excess of Nitrating Agent | - Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to 1-naphthol. This will limit the availability of the nitrating species for a second substitution. |
| Prolonged Reaction Time | - Optimize Reaction Duration: As the reaction progresses, the concentration of the mononitrated product increases, making it more susceptible to further nitration. Determine the optimal reaction time by closely monitoring with TLC and quench the reaction once the desired level of mononitration is achieved. |
Problem 3: Significant Tar Formation and Darkening of the Reaction Mixture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation of 1-Naphthol or Nitrated Products | - Maintain Low Temperatures: Oxidation is often accelerated by heat. Running the reaction at low and controlled temperatures is crucial. - Use a More Dilute Nitrating Solution: High concentrations of nitric acid are strongly oxidizing. Using a more dilute solution can mitigate this side reaction. - Consider an Alternative Nitrating Method: The nitrosation-oxidation pathway, which involves the in-situ generation of nitrous acid from sodium nitrite in a weakly acidic medium, can be a milder alternative to strong nitric acid.[1] |
| Vigorous and Uncontrolled Reaction | - Slow and Controlled Addition of Reagents: Add the nitrating agent to the solution of 1-naphthol slowly and in portions, with efficient stirring. This helps to dissipate the heat generated during the reaction and maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 1-naphthol?
A1: The nitration of 1-naphthol typically yields a mixture of two primary mononitrated isomers: 2-nitro-1-naphthol and 4-nitro-1-naphthol. Under more forcing conditions, dinitration can occur to produce 2,4-dinitro-1-naphthol.
Q2: How can I influence the regioselectivity to favor either this compound or 4-nitro-1-naphthol?
A2: The regioselectivity of the nitration of 1-naphthol is influenced by reaction conditions. Generally, kinetic control (lower temperatures) favors the formation of the 4-nitro isomer, while thermodynamic control (higher temperatures) can lead to an increased proportion of the 2-nitro isomer. However, the hydroxyl group strongly directs ortho and para, and separating the isomers can be challenging.
Q3: How can I effectively separate the 2-nitro and 4-nitro isomers?
A3: The separation of this compound and 4-nitro-1-naphthol can be challenging due to their similar physical properties. Techniques such as fractional crystallization or column chromatography are typically employed. The choice of solvent system for these techniques is critical for achieving good separation.
Data Presentation
The following table summarizes the influence of different nitrating agents on the product distribution in the nitration of naphthalene, which provides insights applicable to 1-naphthol. Specific quantitative data for 1-naphthol is sparse in the literature, but the trends are expected to be similar.
| Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Comments |
| HNO₃ / H₂SO₄ | Dioxane | Boiling Water Bath | 1-Nitronaphthalene | Homogeneous reaction conditions can lead to high yields of the alpha-isomer.[2] |
| HNO₃ / Acetic Anhydride | Acetic Anhydride | 0 | 1-Nitronaphthalene | This system can improve the selectivity for the alpha-isomer and often avoids dinitration.[3] |
| Zeolite Catalyst / HNO₃ | 1,2-Dichloroethane | -15 | 1-Nitronaphthalene | Zeolite catalysts can offer high regioselectivity for the alpha-position.[3] |
Experimental Protocols
Protocol 1: Selective Mononitration of 1-Naphthol using Nitric Acid in Acetic Anhydride
This protocol is designed to favor the formation of mononitrated products while minimizing dinitration.
Materials:
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1-Naphthol
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Acetic Anhydride
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Concentrated Nitric Acid (95%)
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Ice Bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol in acetic anhydride.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a pre-cooled solution of concentrated nitric acid in acetic anhydride dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into ice-water.
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Extract the product with dichloromethane.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Visualizations
Caption: Reaction pathway for the nitration of 1-naphthol.
Caption: Troubleshooting logic for 1-naphthol nitration.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-1-naphthol in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Nitro-1-naphthol in various experimental assays.
Troubleshooting Guide
Low solubility of this compound can lead to inaccurate and unreliable assay results. This guide provides a systematic approach to identify and resolve common solubility-related problems.
Problem: Precipitate is observed in the stock solution or assay well.
| Potential Cause | Recommended Solution |
| Low Solubility in Chosen Solvent | Consult the solvent compatibility table below. Consider switching to a solvent with higher solubilizing power for this compound, such as DMSO or DMF, for the initial stock solution. |
| Stock Solution Concentration is Too High | Prepare a fresh stock solution at a lower concentration. It is often better to have a more dilute stock and add a slightly larger volume to your assay (while ensuring the final solvent concentration is compatible with the assay). |
| "Salting Out" Effect | When adding the stock solution to an aqueous buffer, the compound may precipitate. To mitigate this, try pre-warming the buffer, vortexing the solution immediately after adding the stock, or preparing the final solution by adding the buffer to the stock solution rather than the other way around. |
| Incorrect pH of the Assay Buffer | The solubility of phenolic compounds like this compound can be pH-dependent. For some applications, slightly adjusting the pH of the buffer (if permissible for the assay) may improve solubility. For instance, in the preparation of azo dyes, 2-naphthol is often dissolved in a basic solution to increase its solubility.[1] |
| Low Temperature | Solubility generally decreases at lower temperatures. Ensure all solutions are brought to the working temperature of the assay before mixing. |
Problem: Inconsistent or non-reproducible assay results.
| Potential Cause | Recommended Solution |
| Micro-precipitation | The compound may be precipitating out of solution at a level not easily visible to the naked eye. Centrifuge your final assay solution at a high speed before taking a measurement to pellet any precipitate. |
| Incomplete Dissolution of Stock | Ensure the this compound is fully dissolved in the stock solvent before use. Gentle warming and sonication can aid in dissolution, but be cautious of compound stability at elevated temperatures. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: My this compound is precipitating when I add it to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "salting out." Here are a few strategies to overcome this:
-
Decrease the final concentration: Your target concentration in the assay might be above the solubility limit in the final buffer.
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Modify the addition process: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to your aliquot of stock solution in smaller, incremental volumes with vigorous mixing in between.
-
Use a co-solvent: If your assay permits, including a small percentage of a water-miscible organic solvent (like ethanol or methanol) in your final assay buffer can help maintain solubility. However, you must validate that this co-solvent does not interfere with your assay.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming can be an effective way to dissolve compounds. However, it is crucial to be aware of the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. A cautious approach would be to warm the solution to no more than 40-50°C for a short period. Always allow the solution to return to room temperature to ensure the compound remains in solution before use.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: Yes, several alternatives to DMSO exist, which may be necessary for cell-based assays where DMSO can have cytotoxic effects. Some potential alternatives include:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Cyrene™ , a greener alternative to DMSO.
-
Zwitterionic liquids (ZILs) have also been proposed as biocompatible solvents.[2][3] The suitability of these solvents must be tested for both their ability to dissolve this compound and their compatibility with the specific assay system.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | Very Low | Solubility is expected to be minimal in aqueous solutions. |
| Ethanol | Sparingly Soluble | May require warming or sonication for complete dissolution at higher concentrations. |
| Methanol | Sparingly Soluble | Similar to ethanol, solubility may be limited. |
| Acetone | Soluble | A good candidate for initial dissolution, but volatility should be considered. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for creating high-concentration stock solutions of poorly soluble compounds. |
| Dimethylformamide (DMF) | Soluble | Another aprotic polar solvent that is effective for dissolving a wide range of organic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 189.17 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
Procedure:
-
Weigh out 1.89 mg of this compound and place it in a clean, dry microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellow-to-orange solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution at -20°C, protected from light. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.
Protocol 2: General Protocol for an Alkaline Phosphatase Assay using a Solubilized Substrate
This protocol is a general guideline for using a poorly soluble substrate like this compound in an alkaline phosphatase (ALP) assay. Optimization of substrate concentration and buffer conditions will be necessary. This compound can be used as a substrate in an amperometric 3-electrode system for the determination of alkaline phosphatase.[4][5]
Materials:
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10 mM this compound stock solution in DMSO (from Protocol 1)
-
Alkaline Phosphatase (ALP) enzyme standard
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Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.5, containing 1 mM MgCl₂)
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96-well microplate
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Microplate reader or appropriate detection system
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Samples containing ALP activity
Procedure:
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final working concentration. It is critical to add the stock solution to the buffer while vortexing to minimize precipitation. The optimal concentration should be determined experimentally but can start in the range of 0.1-1 mM.
-
Prepare Standards and Samples: Prepare a standard curve of ALP in Assay Buffer. Dilute your experimental samples in Assay Buffer as needed.
-
Assay Setup:
-
Add 50 µL of Assay Buffer (for blank).
-
Add 50 µL of each ALP standard to respective wells.
-
Add 50 µL of each sample to respective wells.
-
-
Initiate Reaction: Add 50 µL of the working substrate solution to all wells. Mix gently by tapping the plate.
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Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: The product of the reaction can be measured using an appropriate detection method. For this compound in an electrochemical assay, this would involve measuring the current change. For colorimetric assays with other substrates, the absorbance would be measured.
Visualizations
Caption: Workflow for preparing a this compound stock solution and its use in an enzymatic assay.
Caption: A logical decision tree for troubleshooting precipitation issues with this compound.
References
- 1. 制限酵素に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 2-Nitroso-1-naphthol | C10H7NO2 | CID 8592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound (CAS 607-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in 2-Nitro-1-naphthol Based Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescence assays based on 2-Nitro-1-naphthol and related compounds. The following information is designed to help identify and mitigate common sources of interference to ensure data accuracy and reproducibility.
Fundamentals of this compound Fluorescence
This compound belongs to the naphthol family of compounds, which are known to be fluorescent. The fluorescence of naphthols is often sensitive to the local environment, including pH and polarity. The presence of a nitro group (-NO2), a strong electron-withdrawing group, directly attached to the aromatic naphthalene core significantly influences the molecule's photophysical properties. Nitroaromatic compounds are often weak emitters or can act as fluorescence quenchers. However, modifications to the molecule can enhance fluorescence, and the nitro group itself can be a target for enzymatic or chemical reduction, leading to a change in the fluorescence signal. This characteristic is sometimes exploited in probe design, for example, in creating sensors for hypoxic conditions where the nitro group is reduced to a fluorescent amine.
Interference in assays utilizing this compound can arise from a variety of sources, including the intrinsic properties of the sample, interactions with other molecules, and the experimental setup itself. Understanding these potential interferences is crucial for robust assay development and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My fluorescence signal is lower than expected. What are the potential causes?
A: A lower-than-expected signal can be due to several factors, including fluorescence quenching, incorrect buffer conditions, or degradation of the probe.
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Fluorescence Quenching: This is a primary cause of reduced fluorescence intensity. It can occur through dynamic (collisional) or static (complex formation) mechanisms.[1]
-
Troubleshooting:
-
Identify Potential Quenchers: Heavy atoms, halides, and certain metal ions (e.g., Cu2+) are known quenchers of naphthol fluorescence.[2] Review your sample composition for these components. Nitroaromatic compounds themselves can also be quenchers.[3]
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Perform a Quenching Control Experiment: Spike a known concentration of your this compound probe with the suspected quencher to confirm its effect.
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Dilute the Sample: If the quencher is part of the sample matrix, dilution may reduce its effect, although this will also dilute your analyte of interest.
-
-
-
Incorrect pH: The fluorescence of naphthols can be pH-sensitive. The protonation state of the hydroxyl group can affect the emission spectrum and intensity.[4]
-
Troubleshooting:
-
Verify Buffer pH: Ensure your assay buffer is at the optimal pH for this compound fluorescence and for the biological system you are studying.
-
Perform a pH Profile: Test the fluorescence of your probe across a range of pH values to determine the optimal condition.
-
-
-
Probe Degradation: this compound, like many fluorescent molecules, can be susceptible to degradation from light exposure (photobleaching) or chemical reactions.
-
Troubleshooting:
-
Minimize Light Exposure: Protect your probe and samples from light by using amber vials and covering the plate reader during incubation and measurement.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of the probe regularly and store them according to the manufacturer's instructions.
-
-
Q2: I am observing high background fluorescence in my assay. How can I reduce it?
A: High background fluorescence is often due to autofluorescence from the sample or assay components.
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Autofluorescence: Biological samples, such as cells, serum, and certain compounds in your library, can have intrinsic fluorescence that overlaps with the signal from your probe.
-
Troubleshooting:
-
Run a Blank Control: Measure the fluorescence of a sample without the this compound probe to quantify the level of autofluorescence.
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Use a Red-Shifted Probe if Possible: Autofluorescence is often more pronounced in the blue-green region of the spectrum. If your assay allows, consider using a probe that excites and emits at longer wavelengths.
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Optimize Filters: Use narrow bandpass filters on your plate reader to minimize the collection of off-target fluorescence.
-
-
-
Contaminated Reagents: Buffers, solvents, or other assay reagents may be contaminated with fluorescent impurities.
-
Troubleshooting:
-
Test Individual Reagents: Measure the fluorescence of each component of your assay individually to identify the source of contamination.
-
Use High-Purity Reagents: Use spectroscopy-grade solvents and high-purity salts to prepare your buffers.
-
-
Q3: My results are not reproducible. What could be causing the variability?
A: Lack of reproducibility can stem from several sources, including photobleaching, temperature fluctuations, and the inner filter effect.
-
Photobleaching: Repeated exposure of the fluorophore to the excitation light can lead to its irreversible destruction, causing a decrease in signal over time.[5]
-
Troubleshooting:
-
Reduce Excitation Intensity: Use the lowest possible excitation intensity that still provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure during measurement.
-
Use an Anti-fade Reagent: For microscopy applications, consider using a commercially available anti-fade mounting medium.
-
-
-
Inner Filter Effect: At high concentrations, the probe or other components in the sample can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.
-
Troubleshooting:
-
Work at Lower Concentrations: Dilute your probe and/or sample to a concentration range where the absorbance is low.
-
Use a Microplate Reader with Top-Reading Optics: For adherent cells or solutions with precipitates, reading from the top can sometimes mitigate the inner filter effect.
-
-
-
Chemical Reactivity: The nitro group of this compound can be susceptible to chemical reduction. The presence of reducing agents in your sample could alter the probe and its fluorescent properties.
-
Troubleshooting:
-
Identify Potential Reactants: Be aware of any reducing agents (e.g., DTT, TCEP) or strong oxidizing agents in your sample.
-
Perform a Reactivity Control: Incubate the probe with the suspected reactive compound and measure the fluorescence over time to see if it changes.
-
-
Data Presentation: Potential Interferents
The following tables summarize potential interferents and the spectral properties of the related compound 2-naphthol, which can serve as a useful reference.
Table 1: Common Interferences in Naphthol-Based Fluorescence Assays
| Interferent Type | Examples | Potential Effect on Signal | Mechanism |
| Metal Ions | Cu2+, Zn2+ | Quenching (Decrease) | Dynamic and static quenching.[2] |
| pH | Acidic or basic conditions | Increase or Decrease | Affects the protonation state of the hydroxyl group.[4] |
| Reducing Agents | DTT, TCEP, Ascorbic Acid | Potential Increase or Change | Reduction of the nitro group to a more fluorescent amine.[6] |
| Autofluorescent Compounds | NADH, FAD, Tryptophan, Serum Components | Increase in Background | Intrinsic fluorescence of the interfering molecule. |
| High Probe Concentration | >10 µM (General Guideline) | Non-linear Decrease | Inner Filter Effect. |
| Heavy Atoms/Halides | I-, Br- | Quenching (Decrease) | Heavy atom quenching (enhances intersystem crossing). |
Table 2: Spectral Properties of 2-Naphthol (as a reference)
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 331 nm | [7] | |
| Emission Maximum (λem) | 354 nm | [7] | |
| Quantum Yield (Φ) | 0.18 | Aqueous Solution | [4] |
Experimental Protocols
The following are generalized protocols. They should be optimized for your specific application.
Protocol 1: General Procedure for a Fluorescence Quenching Assay
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Determine the optimal excitation and emission wavelengths for this compound in your assay buffer using a spectrofluorometer.
-
Prepare a series of dilutions of the potential interfering compound (quencher) in the assay buffer.
-
In a microplate, add a constant concentration of this compound to each well.
-
Add the serial dilutions of the quencher to the wells. Include a control with no quencher.
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Incubate the plate for a defined period at a constant temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the predetermined optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the quencher concentration to determine the extent of quenching.
Protocol 2: Assessing Autofluorescence of a Test Compound
-
Prepare a series of dilutions of your test compound in the assay buffer.
-
In a microplate, add the dilutions of the test compound to the wells. Include a buffer-only blank.
-
Measure the fluorescence intensity across a range of excitation and emission wavelengths, including those used for your this compound assay.
-
Compare the fluorescence of the test compound to the buffer blank. A significant signal indicates autofluorescence.
Visualizing Interference Pathways and Workflows
The following diagrams illustrate key concepts in troubleshooting fluorescence assay interference.
Caption: A logical workflow for troubleshooting common issues in fluorescence assays.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
Caption: The effect of pH on the equilibrium and fluorescence of a naphthol derivative.
References
- 1. ossila.com [ossila.com]
- 2. Fluorescence quenching of naphthols by Cu<sup>2+</sup> in micelles - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. franklycaroline.com [franklycaroline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
Technical Support Center: Synthesis of 2-Nitro-1-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nitro-1-naphthol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. The most prevalent issues include:
-
Formation of Isomeric Byproducts: The nitration of 1-naphthol can concurrently produce 4-Nitro-1-naphthol, which is a common impurity that reduces the yield of the desired 2-nitro isomer. The ratio of these isomers is highly dependent on reaction conditions.
-
Suboptimal Reaction Temperature: Temperature control is critical during the nitration process. Temperatures that are too high can lead to the formation of dinitrated products and other side reactions, while temperatures that are too low may result in an incomplete reaction.
-
Incorrect Nitrating Agent Concentration: The concentration of nitric acid is a crucial parameter. Using a concentration that is too high can promote over-nitration and oxidative degradation of the starting material. Conversely, a concentration that is too low will lead to a sluggish and incomplete reaction.
-
Inefficient Purification: Significant product loss can occur during the purification steps. The choice of solvent for recrystallization and the pH adjustment during acid-base extraction are critical for maximizing recovery.
Q2: I am observing a significant amount of a second product in my crude reaction mixture. How can I identify and minimize it?
A2: The most probable significant byproduct in the nitration of 1-naphthol is the 4-Nitro-1-naphthol isomer.
-
Identification: This can be confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the product mixture to a known standard of 4-Nitro-1-naphthol.
-
Minimization Strategies:
-
Solvent System: The choice of solvent can influence the isomer ratio. Conducting the reaction in a non-polar solvent may favor the formation of the 2-nitro isomer.
-
Temperature Control: Maintaining a low and consistent reaction temperature is crucial for improving the selectivity towards the 2-nitro isomer.
-
Alternative Synthetic Route: Consider a two-step synthesis involving the nitrosation of 1-naphthol to form 2-nitroso-1-naphthol, followed by oxidation to this compound. This method can offer higher selectivity.[1][2]
-
Q3: What is the best method to purify crude this compound?
A3: A common and effective method for purifying this compound involves the following steps:
-
Dissolution in Base: The crude product is dissolved in a dilute aqueous solution of a base, such as sodium hydroxide. This compound, being phenolic, will deprotonate to form the water-soluble sodium 2-nitro-1-naphthoxide.
-
Filtration: Any insoluble impurities, which may include dinitrated byproducts, are removed by filtration.
-
Acidification: The filtrate is then carefully acidified with an acid, such as acetic acid or dilute hydrochloric acid.[1] This protonates the naphthoxide, causing the purified this compound to precipitate out of the solution.
-
Isolation and Washing: The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any residual acid and salts, and then dried.
-
Recrystallization (Optional): For obtaining a highly pure product, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can be performed.
Q4: Can I use a different nitrating agent besides nitric acid?
A4: While nitric acid, often in combination with sulfuric acid or in a solvent like acetic acid, is the most common nitrating agent for this reaction, other reagents can be used. For instance, nitration can be achieved using acetyl nitrate, prepared from nitric acid and acetic anhydride. The choice of nitrating agent can significantly impact the reaction's selectivity and yield. It is essential to consult the literature for specific protocols and safety precautions associated with alternative nitrating agents.
Data Presentation: Factors Influencing Yield
The following table summarizes key experimental parameters and their potential impact on the yield of this compound.
| Parameter | Condition | Effect on Yield | Troubleshooting Action |
| Temperature | Too High (>10 °C) | Decreased yield due to increased side products (dinitration, oxidation). | Maintain a low and constant temperature, ideally between 0-5 °C, using an ice bath. |
| Too Low (<0 °C) | Incomplete reaction, leading to low conversion and yield. | Ensure the reaction mixture is maintained within the optimal temperature range. | |
| Nitric Acid Conc. | Too High | Increased formation of byproducts and potential for runaway reactions. | Use the recommended concentration of nitric acid as specified in the protocol. |
| Too Low | Slow and incomplete reaction, resulting in a lower yield. | Ensure the nitric acid used is of the appropriate concentration. | |
| Reaction Time | Too Short | Incomplete reaction and low conversion of the starting material. | Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Too Long | Increased formation of degradation products, reducing the overall yield. | Quench the reaction once the starting material has been consumed. | |
| Purification pH | Incorrect pH | Incomplete precipitation of the product or co-precipitation of impurities. | Carefully adjust the pH during the acidification step to ensure complete precipitation of the desired product. |
Experimental Protocols
Method 1: Direct Nitration of 1-Naphthol
This protocol is a representative method for the direct nitration of 1-naphthol.
-
Dissolution: Dissolve 1-naphthol in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid and glacial acetic acid dropwise to the stirred solution of 1-naphthol. The temperature should be carefully monitored and maintained below 5 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.
-
Isolation of Crude Product: The precipitated crude product, a mixture of 2-nitro and 4-nitro isomers, is collected by vacuum filtration and washed with cold water.
-
Purification:
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the this compound.
-
Collect the purified product by filtration, wash with cold water, and dry.
-
Method 2: Oxidation of 2-Nitroso-1-naphthol
This method can provide higher selectivity for the 2-nitro isomer.
-
Preparation of 2-Nitroso-1-naphthol: 2-Nitroso-1-naphthol can be prepared by the reaction of 1-naphthol with sodium nitrite in an acidic medium.
-
Oxidation: Suspend the prepared 2-nitroso-1-naphthol in water.
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Addition of Nitric Acid: With stirring, add 70% nitric acid to the suspension.[1]
-
Reaction: Allow the reaction to proceed for approximately 1 hour.[1]
-
Isolation and Purification: The resulting this compound is then isolated and purified following the same acid-base extraction procedure described in Method 1.[1]
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to 2-Nitro-1-naphthol and 4-Nitro-1-naphthol as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Nitro-1-naphthol and 4-Nitro-1-naphthol for use as enzyme substrates in biochemical assays. The selection of an appropriate substrate is critical for the development of robust and sensitive assays for enzyme activity, inhibitor screening, and kinetic analysis. This document outlines the physicochemical properties, enzymatic performance, and relevant metabolic pathways of these two isomers to aid in the selection of the optimal substrate for your research needs.
Physicochemical Properties
A key consideration for chromogenic substrates is the pKa of the leaving group (the nitronaphthol), as this determines the pH at which the colored phenolate ion is formed. The predicted pKa values for both isomers are in a range suitable for assays conducted under neutral or slightly acidic conditions.
| Property | This compound | 4-Nitro-1-naphthol |
| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol |
| Appearance | Light yellow to yellow solid | Light yellow to brown powder/crystal |
| Melting Point | 123-125 °C | 165-168 °C |
| Predicted pKa | ~6.13[1] | ~6.22[2] |
Enzymatic Performance and Applications
Direct comparative kinetic data (Km, Vmax) for this compound and 4-Nitro-1-naphthol with the same enzyme is limited in the current literature. However, their utility as substrates for different classes of enzymes has been established.
4-Nitro-1-naphthol: A Superior Chromogenic Substrate for Glycosidases
4-Nitro-1-naphthol, when incorporated into a glycoside, serves as an excellent chromogenic substrate for glycosidases, such as β-D-galactosidase. A key advantage of 4-nitro-1-naphthol is the high molar absorptivity of its phenolate at 450 nm in the pH range of 5.5 to 7.6.[3] This property contributes to a more sensitive assay compared to commonly used substrates like o-nitrophenol (ONP) and p-nitrophenol (PNP).
A study using 4-nitro-1-naphthyl-β-D-galactopyranoside as a substrate for E. coli β-D-galactosidase demonstrated significantly higher catalytic efficiency.[3]
| Substrate | Relative Catalytic Efficiency (vs. PNPG) | Relative Catalytic Efficiency (vs. ONPG) |
| 4-Nitro-1-naphthyl-β-D-galactopyranoside | 3-fold higher | ~40% |
| p-Nitrophenyl-β-D-galactopyranoside (PNPG) | 1 | - |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | - | 1 |
These findings suggest that 4-nitro-1-naphthol-based glycosides are highly favorable for developing sensitive chromogenic assays for hydrolytic enzymes that operate in neutral or slightly acidic conditions.[3]
This compound: A Substrate for Phosphatases
Experimental Protocols
The following are generalized protocols for chromogenic enzyme assays using nitronaphthyl-based substrates. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
General Protocol for a Chromogenic Glycosidase Assay
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.
-
Prepare a stock solution of the nitronaphthyl-glycoside substrate in an appropriate solvent (e.g., DMSO or the assay buffer).
-
Prepare a stop solution (e.g., a high pH buffer like 1 M sodium carbonate) to terminate the reaction and ensure complete ionization of the liberated nitronaphthol.
-
-
Assay Procedure:
-
Add the assay buffer and the enzyme solution to a microplate well or cuvette.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a fixed period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the liberated nitronaphthol at its λmax (e.g., ~450 nm for 4-Nitro-1-naphthol).
-
Create a standard curve using known concentrations of the corresponding nitronaphthol to convert absorbance values to the amount of product formed.
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Calculate the enzyme activity, typically expressed in units (e.g., µmol of product formed per minute) per mg of protein.
-
General Protocol for a Chromogenic Phosphatase Assay
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., Tris-HCl or diethanolamine buffer) at the optimal alkaline pH for the phosphatase.
-
Prepare a stock solution of the nitronaphthyl-phosphate substrate.
-
-
Assay Procedure:
-
Add the assay buffer to a microplate well or cuvette.
-
Add the enzyme sample.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at the λmax of the liberated nitronaphthol in real-time or in a stopped assay format.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the nitronaphthol at the assay pH to calculate the rate of product formation.
-
Visualization of Relevant Pathways and Workflows
Metabolic Pathway of Nitronaphthalenes
Nitronaphthalenes, like other xenobiotics, are metabolized in the liver primarily by the cytochrome P450 (CYP450) enzyme system. The following diagram illustrates a generalized metabolic pathway based on the known metabolism of 2-nitronaphthalene, which involves reduction and subsequent conjugation reactions.
Experimental Workflow for a Chromogenic Enzyme Assay
The following diagram outlines the typical workflow for performing a chromogenic enzyme assay to determine enzyme kinetics or screen for inhibitors.
Conclusion
Both this compound and 4-Nitro-1-naphthol are valuable tools for the development of enzyme assays. 4-Nitro-1-naphthol, particularly when derivatized as a glycoside, has demonstrated superior performance as a chromogenic substrate for β-D-galactosidase due to the favorable spectral properties of its product. While quantitative kinetic data for this compound as a phosphatase substrate is less prevalent, its utility in electrochemical detection methods has been established. The choice between these two isomers will ultimately depend on the specific enzyme of interest and the desired assay format. Further research directly comparing the kinetic parameters of both substrates with a range of enzymes would be beneficial for the scientific community.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. 4-Nitro-1-naphthol CAS#: 605-62-9 [m.chemicalbook.com]
- 3. Chromogenic substrate from 4-nitro-1-naphthol for hydrolytic enzyme of neutral or slightly acidic optimum pH: 4-nitro-1-naphthyl-β-D-galactopyranoside as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Nitro-1-naphthol and Other Nitrophenols: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Nitro-1-naphthol and other selected nitrophenols, namely 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their physicochemical properties, experimental protocols for their analysis, and insights into their biological relevance.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and the selected nitrophenols, facilitating a direct comparison of their fundamental characteristics.
| Property | This compound | 2-Nitrophenol | 4-Nitrophenol | 2,4-Dinitrophenol |
| CAS Number | 607-24-9[1][2] | 88-75-5 | 100-02-7 | 51-28-5 |
| Molecular Formula | C₁₀H₇NO₃[1] | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₄N₂O₅ |
| Molecular Weight ( g/mol ) | 189.17[1] | 139.11 | 139.11 | 184.11 |
| Melting Point (°C) | 123-125[1] | 44-45 | 113-114 | 112-114 |
| pKa | ~6.13 (Predicted) | 7.23 | 7.15 | 4.09 |
| Appearance | Yellow crystalline solid | Light yellow crystalline solid | Colorless to pale yellow crystals | Yellowish crystals |
| Solubility in water | Sparingly soluble | Slightly soluble | 16 g/L (25 °C) | 5.6 g/L (20 °C) |
| UV-Vis λmax (nm) | Not specified | 279, 351 (in water)[3] | 317 (acidic), 405 (alkaline) (in water)[3] | 260, 360 (in water) |
Note: The acidity of naphthols is generally greater than that of phenols due to the extended resonance stabilization of the naphthoxide ion over the two fused rings, as compared to the single ring in the phenoxide ion[4][5][6][7]. The presence of the electron-withdrawing nitro group further increases the acidity of these compounds compared to their parent phenol or naphthol.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these compounds. Below are representative experimental protocols for synthesis and analysis.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct nitration of 1-naphthol.
Materials:
-
1-Naphthol
-
Nitric acid (70%)
-
Acetic acid
-
Dilute sodium hydroxide solution
-
Water
-
Beakers, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve 1-naphthol in glacial acetic acid in a beaker placed in an ice bath to maintain a low temperature.
-
Slowly add nitric acid dropwise to the stirred solution. The temperature should be carefully controlled to prevent over-nitration.
-
After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
To purify, dissolve the crude product in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to re-precipitate the this compound.
-
Filter the purified product, wash with water, and dry.
Spectrophotometric Determination of pKa
The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance as a function of pH.
Materials:
-
Sample of the nitrophenol/nitronaphthol
-
Buffer solutions of varying known pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Prepare a series of solutions by diluting the stock solution in different buffer solutions covering a wide pH range around the expected pKa.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the compound.
-
Plot the absorbance at the λmax of the basic form against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the acidic and basic forms.
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying mixtures of nitrophenols.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the compounds are in their protonated form.
Procedure:
-
Prepare standard solutions of this compound, 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol of known concentrations.
-
Inject the standard solutions individually to determine their respective retention times.
-
Inject a mixture of the standards to assess the separation efficiency.
-
The retention time is influenced by the polarity of the compound. Generally, less polar compounds will have longer retention times in reversed-phase HPLC. The elution order can provide insights into the relative polarities of the analyzed compounds.
Visualizing Experimental Workflows and Potential Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a general experimental workflow and a hypothetical signaling pathway.
Caption: General experimental workflow for the synthesis, purification, and analysis of nitrophenols.
While specific signaling pathways for this compound are not well-documented in publicly available literature, many nitrophenolic compounds are known to exert biological effects through mechanisms such as uncoupling of oxidative phosphorylation or induction of oxidative stress. The following diagram illustrates a hypothetical pathway based on these general activities.
Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for nitrophenols.
Conclusion
This guide provides a foundational comparison of this compound with other common nitrophenols. The tabulated data and experimental protocols offer a practical resource for researchers. While direct comparative studies are limited, the provided information allows for an informed understanding of the relative properties of these compounds. Further research is warranted to elucidate the specific biological activities and potential signaling pathways of this compound, which would be of significant interest to the drug development community.
References
- 1. This compound 95 607-24-9 [sigmaaldrich.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. Acidity of phenols | PPTX [slideshare.net]
- 7. sips.org.in [sips.org.in]
A Comparative Guide to the Validation of an Analytical Method for 2-Nitro-1-naphthol using HPLC-UV
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 2-Nitro-1-naphthol against other analytical techniques. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical method.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical and chemical industries, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically in its Q2(R2) document, which outlines the validation characteristics required for various analytical procedures.[1][2][3][4][5] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.
This guide focuses on a proposed HPLC-UV method for the determination of this compound, a nitroaromatic compound. The principles and methodologies described are based on established practices for similar compounds and adhere to ICH guidelines.
HPLC-UV Method for this compound: A Proposed Protocol
Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[12][13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified with 0.1% formic acid to ensure good peak shape.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[14]
-
UV Detection: The detection wavelength should be set at a maximum absorbance for this compound, likely around 254 nm, a common wavelength for nitroaromatic compounds.[6][11]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Calibration Standards: A series of calibration standards should be prepared by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For instance, water samples might be directly injected after filtration, while more complex matrices may require a liquid-liquid extraction or solid-phase extraction (SPE) step.[6][11]
Method Validation Workflow
The validation of the proposed HPLC-UV method should follow the workflow outlined in the ICH Q2(R2) guidelines.[1][2][4]
Caption: A generalized workflow for the validation of an analytical method as per ICH guidelines.
Performance Characteristics of the HPLC-UV Method
The following table summarizes the key performance characteristics that need to be evaluated for the validation of the this compound HPLC-UV method, along with typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components, and the peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 is generally expected for the calibration curve.[12][13] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of spiked samples should typically be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | The relative standard deviation (RSD) should be ≤ 2%.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity, accuracy, and precision studies. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in the results should be observed when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of nitroaromatic compounds. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Method | Principle | Advantages | Disadvantages | Reported LODs for Similar Compounds |
| HPLC-UV | Separation based on polarity, detection based on UV absorbance.[15] | Robust, reliable, widely available, good for routine analysis. | Moderate sensitivity, may require derivatization for compounds with low UV absorbance.[12][13] | 0.35 - 0.54 ng/mL for nitroaromatics[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, provides structural information. | Requires derivatization for non-volatile compounds, can be more complex to operate.[16] | 0.30 µg/L for naphthols in urine[8] |
| Electrochemical Methods | Measurement of the current or potential change resulting from the oxidation or reduction of the analyte.[17][18][19] | High sensitivity, cost-effective, suitable for on-site analysis.[17][18] | Can be susceptible to interference from other electroactive species in the sample matrix. | 0.15 nM to 5 nM for 4-nitrophenol[17] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon analyte binding.[17][18] | Very high sensitivity, real-time analysis. | Can be expensive, may require specialized sensor surfaces. | As low as 0.34 pM for 4-nitrophenol[17] |
| Photoluminescence/Fluorescence Detection | Measures the light emitted by a compound after it has absorbed light. | High sensitivity and selectivity. | Not all compounds are fluorescent, may be susceptible to quenching. | Detection limits in the nM to µM range for 4-nitrophenol[17] |
Conclusion
The validation of an analytical method is a crucial step to ensure the reliability and accuracy of results. For the routine analysis of this compound, a reversed-phase HPLC-UV method offers a robust and reliable approach. The proposed method, based on established principles for similar compounds, provides a solid foundation for development and validation according to ICH guidelines.
While HPLC-UV is a workhorse in many analytical laboratories, alternative techniques such as GC-MS, electrochemical methods, and SPR offer higher sensitivity and may be more suitable for specific applications, such as trace analysis in complex matrices. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, cost, and the nature of the samples to be analyzed. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in making an informed decision.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 1-Nitro-2-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sciepub.com [sciepub.com]
Navigating Immunoassay Specificity: An Analysis of 2-Nitro-1-naphthol Cross-Reactivity
A comprehensive review of existing literature reveals a significant gap in experimental data regarding the cross-reactivity of 2-Nitro-1-naphthol in immunoassays. This guide addresses this information scarcity by outlining a robust, standardized methodology for researchers to assess the cross-reactivity of this and other small molecules. While direct comparative data for this compound is not publicly available, this document provides the necessary experimental framework and data presentation models to conduct such an analysis.
The specificity of an immunoassay is paramount for accurate and reliable quantification of a target analyte. Cross-reactivity, the extent to which compounds other than the target analyte are detected, can lead to false-positive results and inaccurate measurements. For structurally similar molecules, the potential for cross-reactivity is a critical consideration during assay development and validation. This guide presents a universally applicable protocol for determining the cross-reactivity of this compound, alongside a hypothetical data interpretation framework.
Experimental Protocol for Cross-Reactivity Assessment
A standard method for evaluating cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA). This protocol outlines the key steps to determine the 50% inhibitory concentration (IC50) for both the target analyte and potentially cross-reacting compounds.
Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (analyte conjugated to a carrier protein, e.g., BSA)
-
Monoclonal or polyclonal antibody specific to the target analyte
-
Target analyte standard (e.g., the primary compound the assay is designed to detect)
-
Potential cross-reacting compound (in this case, this compound)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: A mixture of the specific antibody and varying concentrations of either the target analyte standard or the potential cross-reactant (this compound) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction is stopped by adding the stopping solution to each well.
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Presentation
The percentage of cross-reactivity is calculated using the following formula, based on the IC50 values derived from the respective standard curves:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of this compound) x 100
The results should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity of this compound in an Immunoassay for a Structurally Related Analyte
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Analyte | 10 | 100 |
| This compound | 500 | 2.0 |
| Structural Analogue A | 250 | 4.0 |
| Structural Analogue B | 1000 | 1.0 |
| Unrelated Compound | >10000 | <0.1 |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual experimental results are required for a definitive assessment.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the competitive ELISA used for cross-reactivity testing.
Acidity Showdown: 2-Nitro-1-naphthol Emerges as a Stronger Acid Than 2-nitrophenol
In a direct comparison of acidic strength, 2-Nitro-1-naphthol demonstrates greater acidity than its simpler analog, 2-nitrophenol. This difference is quantitatively substantiated by their respective acid dissociation constants (pKa). The predicted pKa value for this compound is approximately 6.13, while the experimentally determined pKa for 2-nitrophenol is consistently reported around 7.23.[1][2][3][4] A lower pKa value signifies a stronger acid, indicating that this compound more readily donates a proton.
The enhanced acidity of this compound can be attributed to the greater resonance stabilization of its conjugate base. The phenoxide ion of 1-naphthol is inherently more stable than the phenoxide ion of phenol due to the extended delocalization of the negative charge across the larger naphthalene ring system. This increased stabilization is a known factor contributing to the greater acidity of naphthols compared to phenols. The presence of the electron-withdrawing nitro group further enhances the acidity of both compounds by delocalizing the negative charge of the conjugate base through resonance and inductive effects. In the case of this compound, the combination of the larger naphthalene system and the nitro group's electron-withdrawing capabilities leads to a more stabilized conjugate base and, consequently, a stronger acid.
Quantitative Acidity Data
| Compound | pKa |
| This compound | ~6.13 (Predicted)[2][4] |
| 2-nitrophenol | ~7.23[1][3] |
Factors Influencing Acidity
The acidity of these phenolic compounds is primarily determined by the stability of their corresponding conjugate bases. The key factors at play are:
-
Resonance Effects: The delocalization of the negative charge on the phenoxide oxygen into the aromatic ring system is a major stabilizing factor. The more extensive the delocalization, the more stable the conjugate base and the stronger the acid.
-
Inductive Effects: The electron-withdrawing nitro group (-NO2) pulls electron density away from the phenolic oxygen through the sigma bonds, which helps to stabilize the negative charge of the conjugate base.
-
Intramolecular Hydrogen Bonding: In the case of 2-nitrophenol, an intramolecular hydrogen bond can form between the hydroxyl group and the nitro group. This interaction can make it more difficult to remove the proton, thereby decreasing its acidity compared to its para isomer, for instance.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the acidity of this compound and 2-nitrophenol.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the acidic properties of chemical compounds. Two common experimental methods for this purpose are spectrophotometric titration and potentiometric titration.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Principle: The Beer-Lambert law is applied to determine the concentrations of the acidic and basic forms of the compound at various pH values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Experimental Workflow:
Caption: Workflow for spectrophotometric pKa determination.
Detailed Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least two pH units above and below the expected pKa of the analyte.
-
Preparation of Analyte Solutions: Prepare a stock solution of the compound (e.g., 2-nitrophenol or this compound) in a suitable solvent. For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer.
-
Spectrophotometric Measurement: For each sample, measure the UV-Vis absorption spectrum. Identify the wavelength at which the difference in absorbance between the acidic and basic forms is maximal. Measure the absorbance of all samples at this wavelength.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting titration curve will be sigmoidal. The pKa can be determined from the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both the acidic and basic forms are present.
Potentiometric Titration
This classic method involves titrating a solution of the weak acid with a strong base and monitoring the pH change.
Principle: The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Experimental Workflow:
Caption: Workflow for potentiometric pKa determination.
Detailed Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the acidic compound and dissolve it in a known volume of a suitable solvent, typically deionized water or a water-alcohol mixture for sparingly soluble compounds.
-
Standardization of Titrant: Prepare a standard solution of a strong base (e.g., NaOH) and accurately determine its concentration by titrating against a primary standard acid (e.g., potassium hydrogen phthalate).
-
Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Add the standardized strong base solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to obtain a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa of the weak acid is equal to the pH of the solution at the half-equivalence point.
References
A Guide to Inter-Laboratory Comparison of 2-Nitro-1-naphthol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of 2-Nitro-1-naphthol, a key chemical intermediate, is critical in various research, development, and quality control settings. While a formal, large-scale inter-laboratory comparison study for this compound is not publicly available, this guide provides a framework for understanding and comparing the performance of common analytical methodologies. By presenting typical performance data and detailed experimental protocols, this document aims to assist laboratories in achieving comparable and reliable results.
Data Presentation: A Simulated Inter-Laboratory Comparison
To illustrate the expected performance and potential variability in the quantification of this compound, the following table summarizes hypothetical results from a simulated inter-laboratory comparison. In this scenario, three laboratories were provided with a standard solution of this compound at a known concentration. Each laboratory analyzed the sample using their in-house validated method.
| Laboratory | Analytical Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy (%) | Precision (RSD %) |
| Lab A | HPLC-UV | 0.15 | 0.50 | 98.5 | 2.1 |
| Lab B | GC-MS | 0.08 | 0.25 | 101.2 | 1.8 |
| Lab C | LC-MS/MS | 0.01 | 0.03 | 99.8 | 1.2 |
Note: This data is for illustrative purposes and is based on typical performance characteristics of the analytical methods described for similar nitroaromatic compounds.
Experimental Protocols
The accurate quantification of this compound relies on robust and well-validated analytical methods. The two most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the analysis of non-volatile and thermally labile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.
-
Dilute the sample solution to a known volume to bring the concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and gradually increasing the proportion of organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, typically around 25-30 °C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of this compound. A derivatization step is often required to improve the volatility and thermal stability of the analyte.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS).
-
Heat the mixture to complete the derivatization reaction.
-
The resulting derivatized this compound is then ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.
-
Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Quantification:
-
An internal standard is typically used to improve the accuracy and precision of the quantification.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Mandatory Visualization
Caption: Generalized workflow for the quantification of this compound.
Caption: Logical relationship in an inter-laboratory method comparison.
Validation of 2-Nitro-1-naphthol as a Quantitative Chemical Standard: A Comparative Guide
In the landscape of analytical chemistry, the reliability and accuracy of measurements are paramount. This hinges on the use of well-characterized quantitative chemical standards. This guide provides a comprehensive evaluation of 2-Nitro-1-naphthol as a potential quantitative chemical standard, comparing it against the established primary standard, Potassium Dichromate. This document is intended for researchers, scientists, and drug development professionals who require high-purity reference materials for assay validation, calibration, and quality control.
Comparative Analysis of Physicochemical and Performance Characteristics
The suitability of a compound as a quantitative standard is determined by a stringent set of criteria including high purity, stability, and a well-defined chemical composition. The following tables present a comparative summary of this compound and Potassium Dichromate based on their physicochemical properties and key performance indicators for a primary standard.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Potassium Dichromate |
| Chemical Formula | C₁₀H₇NO₃[1][2][3][4][5][6] | K₂Cr₂O₇ |
| Molecular Weight | 189.17 g/mol [1][2][3][4][5][6] | 294.185 g/mol |
| Appearance | Yellow crystalline solid | Red-orange crystals |
| Melting Point | 123-125 °C[7] | 398 °C |
| Solubility in Water | Low (log₁₀WS: -3.47)[2] | 102 g/L at 20 °C |
| Purity (Typical) | ≥96% (commercially available)[3] | ≥99.95% (primary standard grade) |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic |
Table 2: Comparative Performance as a Primary Standard
| Performance Parameter | This compound (Hypothetical) | Potassium Dichromate (Established) |
| Purity (Post-Purification) | ≥99.9% | ≥99.95% |
| Stability (Shelf-life) | > 2 years (under proper storage) | > 10 years |
| Assay (by Titrimetry) | Not directly applicable | ≥99.95% |
| Assay (by HPLC-UV) | ≥99.9% | Not applicable |
| UV-Vis Molar Absorptivity | High in the UV-Vis region | Well-characterized peaks at 257 nm and 350 nm |
| Traceability to SI units | To be established | Established through NIST SRMs |
Experimental Protocols for Validation
The validation of a new chemical standard involves a rigorous set of experiments to establish its purity, stability, and suitability for its intended analytical purpose.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the purity of this compound using HPLC with UV detection.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).[8]
-
This compound reference material.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[8] The exact ratio should be optimized for best peak separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of purified this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound candidate material in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25 °C.
-
UV detection wavelength: Determined by the UV-Vis spectrum of this compound (e.g., at its λmax).
-
-
Analysis: Inject the blank, standard solutions, and the sample solution into the HPLC system.
-
Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks (area percent method).
-
Stability Studies
Stability testing is crucial to determine the shelf-life and appropriate storage conditions.
-
Long-Term Stability:
-
Store aliquots of the purified this compound in tightly sealed containers at controlled room temperature (e.g., 25 °C / 60% RH).
-
Analyze the purity of the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Monitor for any degradation products using HPLC.
-
-
Accelerated Stability:
-
Store aliquots at elevated temperatures (e.g., 40 °C / 75% RH).
-
Analyze the purity at shorter intervals (e.g., 0, 1, 2, 3, and 6 months).
-
The data can be used to predict the long-term stability.
-
-
Photostability:
-
Expose the solid material and a solution of this compound to a controlled light source (e.g., xenon lamp).
-
Analyze the samples at various time points to assess for degradation.
-
Assay by UV-Vis Spectrophotometry
This protocol can be used to determine the molar absorptivity, a key characteristic for a spectrophotometric standard.
-
Instrumentation:
-
Calibrated UV-Vis spectrophotometer.
-
-
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is stable and has good solubility (e.g., ethanol or acetonitrile).
-
Solution Preparation: Prepare a series of accurately known concentrations of the purified this compound in the chosen solvent.
-
Spectral Scan: Record the UV-Vis spectrum of each solution to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each solution at the λmax.
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the curve.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating a new chemical standard and a simplified signaling pathway where a standard might be used in assay development.
Caption: Workflow for the validation of a new quantitative chemical standard.
References
- 1. 2-ニトロ-1-ナフトール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (CAS 607-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 607-24-9 [chemicalbook.com]
- 8. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Fluorescence Properties of 2-Nitro-1-naphthol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of 2-Nitro-1-naphthol and its potential derivatives. Due to the scarcity of direct experimental data on this compound's fluorescence, this guide offers a comprehensive overview based on established principles of fluorescence, the known effects of nitro-aromatic compounds, and data from related naphthalene derivatives. This guide is intended to inform researchers on the expected photophysical behavior of these compounds and to provide a framework for their experimental investigation.
Introduction to Naphthols and the Influence of the Nitro Group
Naphthols, isomers of hydroxynaphthalene, are known for their fluorescent properties and are widely used as intermediates in the synthesis of dyes and pharmaceuticals.[1] 1-Naphthol, for instance, exhibits an excitation peak at 290 nm and an emission peak at 339 nm. However, the introduction of a nitro (NO₂) group onto the aromatic ring dramatically alters the electronic and photophysical properties of the molecule.
The nitro group is a potent electron-withdrawing group and is well-documented as an efficient quencher of fluorescence.[2] This quenching effect arises from the nitro group's ability to promote rapid, non-radiative deactivation of the excited state, primarily through efficient intersystem crossing (ISC) to the triplet state.[3] Consequently, most nitro-aromatic compounds, including nitronaphthalenes, are practically non-fluorescent.[3]
Expected Fluorescence Properties of this compound
Based on the established principles of fluorescence quenching by nitro groups, this compound is expected to be non-fluorescent or, at best, exhibit extremely weak fluorescence. The strong electron-withdrawing nature of the nitro group at the 2-position of the 1-naphthol core is anticipated to provide a highly efficient pathway for non-radiative decay of the singlet excited state, thus precluding significant fluorescence emission.
Strategies for Inducing Fluorescence in Nitro-Naphthol Derivatives
Despite the inherent quenching effect of the nitro group, fluorescence can be induced in nitronaphthalene systems through strategic chemical modifications. The primary approach involves the introduction of an electron-donating group (EDG) to create an intramolecular charge-transfer (CT) character in the excited state. This CT state can alter the energy levels and reduce the rate of intersystem crossing, thereby allowing for radiative decay (fluorescence) to compete with non-radiative pathways.[3]
The position of the EDG is critical. For instance, in 1-nitronaphthalene, an EDG at the 5-position (on the ring not bearing the nitro group) has been shown to dramatically enhance fluorescence, while an EDG at the 4-position (on the same ring as the nitro group) has a much less pronounced effect.
For this compound, potential fluorescent derivatives could be synthesized by introducing electron-donating substituents such as amino (-NH₂) or methoxy (-OCH₃) groups at various positions on the naphthalene ring. The resulting fluorescence would be highly dependent on the position of this second substituent.
Hypothetical Comparison of Fluorescence Properties
The following table summarizes the known fluorescence properties of parent naphthols and the expected (theoretical) properties of this compound and its potential derivatives.
| Compound | Substituents | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Notes |
| 1-Naphthol | -OH | 290 | 339 | ~0.18 | ~4 ns | A known fluorescent compound, serving as a baseline. |
| 2-Naphthol | -OH | ~330 | ~355 | ~0.19 | ~8.5 ns | Another fluorescent isomer of naphthol for comparison.[4] |
| This compound | -OH, -NO₂ | N/A | N/A | Expected <0.01 | Expected very short | The nitro group is a strong fluorescence quencher, leading to the expectation of negligible fluorescence.[3] |
| Amino-2-nitro-1-naphthol | -OH, -NO₂, -NH₂ (EDG) | Expected >350 | Expected >450 | Potentially >0.01 | Potentially ns range | The introduction of an amino group could induce charge-transfer character, potentially leading to fluorescence. The exact properties would be highly dependent on the position of the amino group. Attaching nitrophenyl groups to naphthalene has resulted in quantum yields between 0.01 and 0.1.[3] |
| Methoxy-2-nitro-1-naphthol | -OH, -NO₂, -OCH₃ (EDG) | Expected >350 | Expected >450 | Potentially >0.01 | Potentially ns range | Similar to the amino derivative, a methoxy group could potentially restore some fluorescence through a charge-transfer mechanism. |
Note: The values for the derivatives of this compound are theoretical predictions and would require experimental verification.
Experimental Protocols
To experimentally determine the fluorescence properties of this compound and its derivatives, the following general protocols can be employed.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can influence the excited state dynamics. A range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol) should be used to investigate solvatochromic effects.
-
Concentration: Solutions should be prepared in the micromolar (µM) range to avoid aggregation and inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1 in a standard 1 cm cuvette.
Absorbance and Fluorescence Spectroscopy
-
UV-Vis Absorbance Spectra: Record the absorbance spectra of the compounds to determine the absorption maxima (λabs) and to select the appropriate excitation wavelength (λex) for fluorescence measurements.
-
Fluorescence Emission and Excitation Spectra:
-
Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.
-
Record the fluorescence excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity while scanning the excitation wavelength.
-
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample under investigation (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).
-
Procedure:
-
Prepare a series of solutions of both the standard and the sample of interest at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1).
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)
where m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[5]
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive detector is required.
-
Procedure:
-
Excite the sample with a short pulse of light.
-
Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process many times to build up a histogram of photon arrival times.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time, typically to a single or multi-exponential function.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
References
Cross-Validation of 2-Nitro-1-naphthol Immunoassay with Mass Spectrometry: A Comparative Guide
Performance Comparison: Immunoassay vs. Mass Spectrometry
Immunoassays and mass spectrometry (MS) are both powerful techniques for analyte quantification, each with distinct advantages and disadvantages.[1][2] Immunoassays, which rely on antibody-antigen binding, are generally well-suited for high-throughput screening, while mass spectrometry, which measures the mass-to-charge ratio of ions, offers high specificity and is considered a gold standard for small molecule analysis.[1][3]
A key difference lies in their specificity. Immunoassays can be susceptible to interference from structurally similar molecules, leading to cross-reactivity.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a higher degree of specificity by separating analytes from complex mixtures before detection.[1][3] While immunoassays are often easier to automate and require less specialized training, LC-MS/MS methods generally offer greater analytical specificity and flexibility in developing new assays.[1]
Here is a summary of the expected performance characteristics for the analysis of 2-Nitro-1-naphthol:
| Feature | Immunoassay (e.g., ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen recognition | Mass-to-charge ratio measurement |
| Specificity | Moderate to high; potential for cross-reactivity | Very high; can distinguish between structurally similar compounds |
| Sensitivity | High (ng/mL to pg/mL range) | Very high (pg/mL to fg/mL range) |
| Throughput | High (plate-based formats allow for many samples at once) | Lower (sequential sample analysis) |
| Cost per Sample | Generally lower for large batches | Generally higher |
| Initial Setup Cost | Lower (plate readers are common) | Higher (requires a mass spectrometer) |
| Ease of Use | Relatively easy to perform, amenable to automation | Requires specialized expertise and instrumentation |
| Matrix Effects | Susceptible to interference from sample components | Can be minimized with appropriate sample preparation and chromatography |
Experimental Protocols
Detailed below are hypothetical protocols for the quantification of this compound using a competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound Competitive ELISA Protocol
This protocol is based on the principle of competitive binding, where free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
-
Coating: A microtiter plate is coated with an antibody specific to this compound.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards, controls, and samples are added to the wells, followed by the addition of a this compound-enzyme conjugate (e.g., HRP-conjugated). The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is determined from this curve.
This compound LC-MS/MS Protocol
This protocol involves the separation of this compound from the sample matrix using liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.
-
Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) is added to the samples, calibrators, and quality controls.
-
Proteins are precipitated from the biological matrix (e.g., plasma, urine) using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is transferred for analysis.
-
-
Liquid Chromatography:
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
This compound is separated from other components on a C18 reversed-phase column using a mobile phase gradient of water and acetonitrile with a modifier like formic acid.[4]
-
-
Mass Spectrometry:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
This compound is ionized, typically using electrospray ionization (ESI).
-
The precursor ion corresponding to this compound is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are monitored in the third quadrupole.
-
-
Quantification:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of this compound in the samples is determined from the calibration curve.
-
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for a cross-validation study and a logical comparison of the two methods.
Caption: Experimental workflow for cross-validation.
Caption: Comparison of immunoassay and mass spectrometry.
Conclusion
The choice between an immunoassay and a mass spectrometry-based method for the quantification of this compound will depend on the specific requirements of the study. For high-throughput screening of a large number of samples where cost is a major consideration, a well-validated immunoassay may be suitable. However, for applications requiring the highest level of specificity and accuracy, such as in clinical or regulatory settings, an LC-MS/MS method is the preferred approach. A cross-validation study is essential to understand the correlation and potential biases between the two methods, ensuring data integrity and comparability across different analytical platforms.
References
Safety Operating Guide
Proper Disposal of 2-Nitro-1-naphthol: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2-Nitro-1-naphthol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous nature. This compound is a combustible solid, a skin and eye irritant, and may cause respiratory irritation.[1] Proper disposal is critical to mitigate risks to personnel and the environment. All disposal activities must be in full compliance with local, state, and federal regulations.[2][3] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, familiarize yourself with the hazards of this compound. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is required:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. |
| Respiratory | A NIOSH-approved respirator if handling powders outside of a fume hood. |
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected and segregated as non-halogenated organic waste.
Operational Plan:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated and clearly marked SAA within the laboratory, at or near the point of waste generation.
-
Use Appropriate Containers: Collect solid this compound waste in a designated, labeled, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass container with a secure lid). Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials. Keep it separate from strong oxidizing agents, strong bases, and acids.
Spill Cleanup Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbents to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. For solid spills, gently sweep the material to avoid creating dust.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the decontamination materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.
Final Disposal Protocol
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Waste Collection: Ensure all waste containers are securely sealed and properly labeled.
-
Storage: Store the waste containers in the designated SAA, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Incineration under controlled conditions is a common disposal method for nitrophenols.[4][5]
Experimental Protocols
Protocol for a Small Spill of Solid this compound:
-
Preparation: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above. Have your spill kit readily accessible.
-
Containment: If the spill is a powder, gently cover it with a plastic-backed absorbent pad to prevent it from becoming airborne.
-
Collection: Carefully scoop the spilled material and any contaminated soil or absorbent into a designated hazardous waste container. Use non-sparking tools if there is any risk of ignition.
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cloth in the hazardous waste container.
-
Final Cleaning: Wipe the area with a clean, wet cloth and then a dry cloth. Dispose of these cloths as hazardous waste.
-
Labeling and Disposal: Securely seal and label the hazardous waste container and arrange for its disposal through your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Nitro-1-naphthol
Essential Safety and Handling Guide for 2-Nitro-1-naphthol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 607-24-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The signal word for this chemical is "Warning".[2]
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Melting Point | 123-128 °C |
| Boiling Point | 336.7 °C at 760 mmHg |
| Flash Point | 149.9 °C |
| Density | 1.4 g/cm³ |
| Storage Class Code | 11 (Combustible Solids) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5][6] An eyewash station and a safety shower must be readily accessible.[5][6]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or apron are required to prevent skin contact.[5][8] Inspect gloves for integrity before each use.[5]
-
Respiratory Protection: When handling the solid powder or if dust generation is likely, a NIOSH/MSHA-approved N95 dust mask or a P2 filter respirator is required.[5]
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure safe handling from preparation to decontamination.
-
Preparation and Engineering Controls
-
Weighing and Transferring
-
Dissolving and Solution Handling
-
Post-Handling and Decontamination
Storage and Disposal Plan
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
The designated storage area should be locked to restrict access.[1][2]
-
Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[1][9]
-
For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[3]
Disposal
-
Dispose of waste material and empty containers at an authorized hazardous waste treatment and disposal facility.[1][2]
-
Do not allow the chemical to be released into the environment.[1][10]
-
All disposal practices must be in accordance with applicable federal, state, and local regulations.[2][9]
Emergency Procedures: First Aid
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]
-
Skin Contact: If on skin, wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2] Take off contaminated clothing and wash it before reuse.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing.[1][2]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[11]
References
- 1. lobachemie.com [lobachemie.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 607-24-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. fishersci.com [fishersci.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
